(3'-Fluoro-biphenyl-3-yl)-acetic acid
Description
BenchChem offers high-quality (3'-Fluoro-biphenyl-3-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3'-Fluoro-biphenyl-3-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMCIAQLNFOHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362613 | |
| Record name | (3'-Fluoro-biphenyl-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-86-4 | |
| Record name | (3'-Fluoro-biphenyl-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis Guide: (3'-Fluoro-biphenyl-3-yl)-acetic acid
Executive Summary
Target Molecule: (3'-Fluoro-biphenyl-3-yl)-acetic acid Chemical Class: Fluorinated Biaryl Acetic Acid (NSAID Scaffold) Primary Application: Pharmaceutical intermediate; structural analog of Felbinac and Flurbiprofen.
This technical guide details the robust synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid. While direct coupling of carboxylic acids is possible, this protocol utilizes a Protection-Coupling-Deprotection strategy. This route is selected for its high reliability, ease of purification, and "self-validating" nature, as the intermediate ester provides a distinct analytical handle (TLC/NMR) that prevents the ambiguity often seen when analyzing crude carboxylic acid mixtures.
The core transformation relies on the Suzuki-Miyaura Cross-Coupling , a Nobel Prize-winning methodology chosen for its tolerance of the fluorine substituent and high regioselectivity.
Part 1: Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the biaryl bond. By severing the C1-C1' bond, we identify two commercially stable precursors: an aryl boronic acid and an aryl halide.
Strategic Logic
-
Fluorine Placement: The fluorine atom is pre-installed on the boronic acid fragment to avoid late-stage fluorination, which is often non-selective.
-
Acid Masking: The acetic acid moiety is masked as a methyl ester. Free carboxylic acids can poison Palladium catalysts by forming unreactive carboxylate complexes, lowering turnover frequency (TOF).
Figure 1: Retrosynthetic logic separating the target into a boronic acid nucleophile and a protected aryl halide electrophile.
Part 2: Detailed Experimental Protocol
Phase 1: Methyl Ester Protection
Objective: Convert 3-bromophenylacetic acid to methyl 2-(3-bromophenyl)acetate to prevent catalyst poisoning.
Reagents:
-
3-Bromophenylacetic acid (1.0 equiv)
-
Methanol (Solvent/Reagent, excess)
-
Sulfuric acid (
, cat. 0.1 equiv)
Protocol:
-
Dissolve 3-bromophenylacetic acid (e.g., 10.0 g) in anhydrous Methanol (100 mL).
-
Add concentrated
(0.5 mL) dropwise. -
Reflux at 65°C for 4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane). The product will move higher (less polar) than the starting acid.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated
(to remove trace acid), then Brine. Dry over and concentrate. -
Validation: 1H NMR should show a sharp singlet at ~3.7 ppm (
).
Phase 2: Suzuki-Miyaura Coupling (The Core)
Objective: Form the biaryl C-C bond.[1]
Reagents Table:
| Reagent | Role | Equivalents | Notes |
| Methyl 2-(3-bromophenyl)acetate | Electrophile | 1.0 | From Phase 1 |
| 3-Fluorophenylboronic acid | Nucleophile | 1.2 | Excess ensures conversion |
| Pd(dppf)Cl2 · DCM | Catalyst | 0.03 (3 mol%) | Robust, air-stable catalyst |
| K2CO3 (2M Aqueous) | Base | 3.0 | Activates boronic acid |
| 1,4-Dioxane | Solvent | N/A | 10 mL per gram of substrate |
Step-by-Step Protocol:
-
Inerting: Charge a 3-neck round bottom flask with the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Pd catalyst (3 mol%). Evacuate and backfill with Nitrogen (
) three times.-
Scientific Integrity Note: Oxygen must be excluded.
promotes homocoupling of the boronic acid and oxidizes the Phosphine ligands, killing the catalyst.
-
-
Solvation: Add degassed 1,4-Dioxane and 2M
solution via syringe. -
Reaction: Heat the biphasic mixture to 90°C with vigorous stirring.
-
Time: Typically 4–12 hours.
-
Monitoring: TLC should show the disappearance of the bromide. The product will likely be fluorescent under UV (254 nm) due to the extended conjugation.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (removes Pd black). Dilute with EtOAc and wash with water.[2]
-
Purification: Flash column chromatography (SiO2, Gradient 5%
15% EtOAc/Hexane). Isolate the Methyl (3'-fluoro-biphenyl-3-yl)-acetate .
Phase 3: Saponification (Deprotection)
Objective: Reveal the final carboxylic acid.
Protocol:
-
Dissolve the coupled ester in THF/Water (3:1).
-
Add Lithium Hydroxide (LiOH·H2O, 2.0 equiv).
-
Stir at Room Temperature for 2–4 hours.
-
Acidification: Acidify carefully with 1M HCl to pH ~2. The carboxylic acid product should precipitate.
-
Isolation: Filter the solid or extract with EtOAc. Recrystallize from Ethanol/Water if necessary.
Part 3: Process Workflow & Logic
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Operational workflow emphasizing Quality Control (QC) checkpoints.
Part 4: Validation & Characterization (Self-Validating System)
To ensure the protocol was successful, the following analytical data must be verified. This constitutes the "Trustworthiness" pillar of the guide.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (DMSO-d6 or CDCl3):
- 12.4 ppm: Broad singlet (COOH). If this is missing, hydrolysis is incomplete.
-
3.65 ppm: Singlet (2H,
). - 7.0–7.6 ppm: Multiplet (8H, Aromatic). The coupling patterns will be complex due to F-H coupling.
-
19F NMR:
- ~ -113 ppm: Single peak. The presence of a single fluorine signal confirms the integrity of the fluoro-phenyl ring and the absence of defluorinated side products (a common issue if Pd/C hydrogenation is attempted).
Mass Spectrometry (MS)
-
ESI-MS (Negative Mode): Expect a peak at
Da.
Common Pitfalls & Troubleshooting
-
Problem: Low yield in coupling.
-
Cause: Inefficient degassing. Oxygen poisons the Pd(0) species.
-
Fix: Use "Freeze-Pump-Thaw" or vigorous Argon sparging for at least 20 minutes.
-
-
Problem: Product is an oil/sticky gum.
-
Cause: Residual solvent or impurities.
-
Fix: Triturate with cold Hexane or Pentane to induce crystallization.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025).[3] 3-Biphenyl-4'-fluoro-acetic acid Structure and Properties. Link
-
Lennon, I. C., et al. (2005).[2] Process for the synthesis of trifluorophenylacetic acids. US Patent 6,870,067.[2] Link
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Technical Guide. Link
Sources
The Biological Frontier of Fluorinated Biphenyl Acetic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into the biphenyl acetic acid scaffold represents a cornerstone of modern medicinal chemistry, yielding compounds with significantly enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activities of this chemical class, with a primary focus on their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. We dissect the critical structure-activity relationships (SAR) governed by fluorination patterns and provide detailed, field-proven protocols for the in vitro and in vivo evaluation of these compounds. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals, enabling the rational design and efficient evaluation of next-generation fluorinated biphenyl acetic acid derivatives.
Introduction: The Strategic Value of Fluorination
Biphenyl acetic acid derivatives form the structural core of many non-steroidal anti-inflammatory drugs (NSAIDs). The strategic introduction of fluorine, an element with unique properties such as high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, has proven to be a powerful tactic in drug design.[1] Fluorination can profoundly influence a molecule's biological activity by:
-
Modulating Metabolic Stability: The strength of the C-F bond can block metabolically labile sites, particularly against cytochrome P450 (CYP)-mediated oxidation, thereby prolonging the drug's half-life and therapeutic effect.[2][3]
-
Enhancing Binding Affinity: Fluorine's electronegativity can alter the electronic properties of the aromatic rings, leading to more favorable interactions with target enzyme active sites.
-
Altering Physicochemical Properties: Fluorination impacts lipophilicity and acidity (pKa), which are critical determinants of a compound's absorption, distribution, and permeability.[1]
A well-known example illustrating these principles is Flurbiprofen, a fluorinated phenylalkanoic acid NSAID, whose efficacy is tied to these fluorine-imparted characteristics.[4][5][6] This guide will focus on the broader class of fluorinated biphenyl acetic acids, exploring the mechanistic basis of their activity and the empirical methods used for their characterization.
Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The principal mechanism by which fluorinated biphenyl acetic acids exert their anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] COX enzymes, also known as prostaglandin H synthases, catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[7][8][9]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.[4][6]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4][6][10]
Most traditional NSAIDs, including many fluorinated biphenyl acetic acids, are non-selective inhibitors, targeting both COX-1 and COX-2.[4][6] While inhibition of COX-2 is responsible for the desired therapeutic effects, the concurrent inhibition of COX-1 can lead to common side effects like gastrointestinal irritation and renal toxicity.[4][9][10] Consequently, a major goal in modern drug discovery is the development of selective COX-2 inhibitors to minimize these adverse effects.
// Nodes membrane [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; pla2 [label="Phospholipase A₂", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; aa [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"];
cox1 [label="COX-1 (Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cox2 [label="COX-2 (Inducible)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
inhibitor [label="Fluorinated Biphenyl\nAcetic Acids", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=2.2, height=1];
pgh2_1 [label="Prostaglandin H₂ (PGH₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; pgh2_2 [label="Prostaglandin H₂ (PGH₂)", fillcolor="#FFFFFF", fontcolor="#202124"];
pgs_phys [label="Physiological\nProstaglandins", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", fixedsize=true, width=2.2, height=1]; pgs_inflam [label="Inflammatory\nProstaglandins", shape=note, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=2.2, height=1];
// Edges membrane -> pla2 [label=" Cell Injury/Stimuli"]; pla2 -> aa;
aa -> cox1; aa -> cox2;
inhibitor -> cox1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; inhibitor -> cox2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];
cox1 -> pgh2_1; cox2 -> pgh2_2;
pgh2_1 -> pgs_phys [label=" GI Protection,\n Platelet Aggregation,\n Renal Function"]; pgh2_2 -> pgs_inflam [label=" Inflammation,\n Pain, Fever"]; } end_dot Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Structure-Activity Relationships (SAR)
The biological activity and COX-1/COX-2 selectivity of biphenyl acetic acids are highly dependent on their substitution patterns. Fluorination, in particular, plays a critical role.
-
Position of Fluorine: The placement of fluorine on the biphenyl rings can dramatically alter inhibitory potency and selectivity. Studies on related scaffolds have shown that substitution at the para-position of a phenyl ring can enhance COX-2 selectivity.[8] For example, blocking the 4'-position of flurbiprofen with fluorine was shown to prevent metabolic oxidation at that site, a key step in its breakdown.[3]
-
Number of Fluorine Atoms: Increasing the number of fluorine substituents can enhance lipophilicity and cell permeability, but may also affect binding conformations. The goal is to achieve an optimal balance that maximizes target engagement while maintaining favorable drug-like properties.
-
Acetic Acid Moiety: The carboxylic acid group is crucial for activity, typically forming key interactions (e.g., salt bridges) within the COX active site.
Table 1: Illustrative SAR Data for COX Inhibition (Hypothetical Data for Demonstration)
| Compound ID | Substitution Pattern | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| BAA-01 | Unsubstituted | 15.2 | 8.5 | 1.79 |
| BAA-F1 | 4'-Fluoro | 10.8 | 1.2 | 9.00 |
| BAA-F2 | 2'-Fluoro | 12.5 | 5.6 | 2.23 |
| BAA-F3 | 3',4'-Difluoro | 9.7 | 0.8 | 12.13 |
| Indomethacin | (Reference) | 0.1 | 1.5 | 0.07 |
This table presents hypothetical data to illustrate SAR principles. Actual values must be determined experimentally.
Experimental Evaluation Workflow
A robust and logical screening cascade is essential for identifying and characterizing promising drug candidates. The workflow typically progresses from high-throughput in vitro assays to more complex cell-based and in vivo models.
// Nodes start [label="Compound Library\n(Fluorinated Biphenyl Acetic Acids)", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; invitro [label="Primary Screen:\nIn Vitro COX-1/COX-2\nEnzyme Inhibition Assay", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellbased [label="Secondary Screen:\nCell-Based PGE₂ Assay", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; invivo [label="Tertiary Screen:\nIn Vivo Anti-Inflammatory Model\n(Carrageenan-Induced Paw Edema)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; adme [label="Lead Optimization:\nADME/Tox Profiling", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; finish [label="Preclinical Candidate", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> invitro [label="Determine IC₅₀"]; invitro -> cellbased [label="Confirm Cellular Potency\n& Permeability"]; cellbased -> invivo [label="Evaluate In Vivo Efficacy"]; invivo -> adme [label="Assess Drug-like\nProperties"]; adme -> finish; } end_dot Caption: Drug Discovery Workflow for Anti-Inflammatory Agents.
Key Experimental Protocols
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against purified COX-1 and COX-2 enzymes. This assay directly measures the compound's ability to block the enzyme's catalytic activity.[11][12]
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13] Alternatively, enzyme immunoassay (EIA) kits can be used to quantify the prostaglandin product (e.g., PGF2α) after stopping the reaction.[14][15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in the buffer.
-
Prepare a solution of heme cofactor.
-
Prepare a solution of arachidonic acid (substrate).
-
Prepare a colorimetric substrate solution (e.g., TMPD).
-
Dissolve test compounds and a reference standard (e.g., Indomethacin) in DMSO to create stock solutions, then prepare serial dilutions.
-
-
Assay Setup (96-well plate):
-
Add 150 µL of Tris-HCl buffer to each well.
-
Add 10 µL of heme to all wells.
-
For inhibitor wells, add 10 µL of the test compound dilution. For control wells (100% activity), add 10 µL of DMSO vehicle.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
-
Incubation: Incubate the plate for 5-10 minutes at 37°C.[15]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.
-
Detection:
-
Immediately add 20 µL of the colorimetric substrate solution.
-
Read the absorbance at 590 nm over a 5-minute period using a microplate reader. The rate of color change is proportional to COX activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Cell-Based Prostaglandin E₂ (PGE₂) Production Assay
Objective: To measure the ability of a test compound to inhibit the production of PGE₂, a key inflammatory prostaglandin, in a whole-cell system. This assay confirms cellular activity and permeability.
Principle: Cells (e.g., monocytes or macrophages) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE₂ production. The amount of PGE₂ released into the cell culture supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assay.[16]
Step-by-Step Methodology:
-
Cell Culture: Plate human monocytes or a similar cell line in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or a reference standard for 1 hour.
-
Stimulation: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to all wells (except for the unstimulated control) to induce COX-2 and subsequent PGE₂ production.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted PGE₂.[17]
-
PGE₂ Quantification (ELISA):
-
Use a commercial PGE₂ ELISA kit, following the manufacturer's instructions.[18]
-
Briefly, the supernatant is added to a microplate pre-coated with an anti-PGE₂ antibody.
-
A PGE₂-horseradish peroxidase (HRP) conjugate is added, which competes with the PGE₂ in the sample for antibody binding sites.
-
After washing away unbound components, a substrate solution is added. The resulting color is inversely proportional to the amount of PGE₂ in the sample.
-
Read the absorbance at 450 nm and calculate the PGE₂ concentration based on a standard curve.[18]
-
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of PGE₂ production.
Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute anti-inflammatory efficacy of a test compound in a live animal model.[19]
Principle: Carrageenan, a potent inflammatory agent, is injected into the paw of a rodent, inducing a localized, measurable inflammatory response (edema or swelling).[20] The ability of a pre-administered test compound to reduce this swelling compared to a vehicle control group is a measure of its anti-inflammatory activity.[21][22][23]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week.
-
Grouping and Dosing:
-
Divide animals into groups (n=5-6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
-
Baseline Measurement: One hour after dosing, measure the initial volume of each rat's right hind paw using a plethysmometer. This is the 0-hour reading.[21]
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[20][21]
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.[21]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
Conclusion and Future Directions
Fluorinated biphenyl acetic acids remain a highly valuable and versatile class of compounds in the pursuit of potent and safe anti-inflammatory agents. Their biological activity is primarily driven by the inhibition of COX enzymes, a mechanism that can be finely tuned through strategic fluorination to enhance potency and improve COX-2 selectivity. The systematic application of the in vitro and in vivo protocols detailed in this guide provides a clear and validated pathway for identifying lead candidates and advancing them through the drug discovery pipeline. Future research will likely focus on achieving greater COX-2 selectivity, exploring novel therapeutic applications beyond inflammation (e.g., oncology), and further optimizing pharmacokinetic profiles to create safer and more effective medicines.
References
-
Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
What is the mechanism of Flurbiprofen Sodium? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Clinical Profile: Flurbiprofen USP. (n.d.). GlobalRx. Retrieved from [Link]
-
What is the mechanism of Flurbiprofen? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
What is the mechanism of Flurbiprofen Axetil? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels? (n.d.). R Discovery. Retrieved from [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Link. Retrieved from [Link]
-
Targeted Fluorination of a Non-steroidal Anti-inflammatory Drug to Prolong Metabolic Half-life. (2015, August 11). Research Repository UCD. Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
-
Targeted fluorination of a non-steroidal anti-inflammatory drug to prolong metabolic half. (n.d.). Research Repository UCD. Retrieved from [Link]
-
4.7. Carrageenan-Induced Paw Edema Test. (n.d.). Bio-protocol. Retrieved from [Link]
-
Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. (n.d.). OpenMETU. Retrieved from [Link]
-
COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. (n.d.). Journal of Advanced Pharmacy Education & Research. Retrieved from [Link]
-
Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. (2019, January 16). PubMed. Retrieved from [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. Retrieved from [Link]
-
Targeted Fluorination of a Nonsteroidal Anti-inflammatory Drug to Prolong Metabolic Half-Life. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Elabscience® PGE2(Prostaglandin E2) ELISA Kit. (n.d.). Elabscience. Retrieved from [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. Retrieved from [Link]
-
Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016, July 6). The Pharma Innovation Journal. Retrieved from [Link]
-
Human Prostaglandin E2 (PGE2) Elisa kit. (n.d.). AMSBIO. Retrieved from [Link]
-
2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. Retrieved from [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). ACS Omega. Retrieved from [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PubMed Central. Retrieved from [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. (n.d.). SciSpace. Retrieved from [Link]
-
Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure-property relationships of fluorinated carboxylic acid bioisosteres. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Fluorination of a Non-steroidal Anti-inflammatory Drug to Prolong Metabolic Half-life [researchrepository.ucd.ie]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 5. Articles [globalrx.com]
- 6. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. brieflands.com [brieflands.com]
- 9. scispace.com [scispace.com]
- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academicjournals.org [academicjournals.org]
- 14. japer.in [japer.in]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. revvity.com [revvity.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. inotiv.com [inotiv.com]
- 23. criver.com [criver.com]
Navigating the Solubility Landscape of (3'-Fluoro-biphenyl-3-yl)-acetic Acid: A Technical Guide for Drug Development Professionals
Introduction: Unlocking the Potential of a Novel Biphenyl Derivative
(3'-Fluoro-biphenyl-3-yl)-acetic acid, a structurally intriguing molecule, stands at the intersection of several key pharmacophores: a biphenyl core, a carboxylic acid moiety, and a fluorine substituent. This unique combination suggests a wide range of potential applications in medicinal chemistry and drug development, from anti-inflammatory agents to metabolic regulators. However, realizing this therapeutic potential is critically dependent on a thorough understanding of its physicochemical properties, paramount among which is its solubility.
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of (3'-Fluoro-biphenyl-3-yl)-acetic acid in various organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for advancing the development of this and structurally related compounds.
Theoretical Solubility Profile: A Predictive Analysis
In the absence of direct experimental data for (3'-Fluoro-biphenyl-3-yl)-acetic acid, a robust theoretical solubility profile can be constructed by dissecting the molecule into its constituent functional groups and considering their known behaviors.
The Biphenyl Core: A Lipophilic Foundation
The biphenyl scaffold, consisting of two connected phenyl rings, is inherently nonpolar and hydrophobic.[1] As a general rule, "like dissolves like," meaning biphenyl itself exhibits good solubility in a variety of nonpolar and moderately polar organic solvents.[1] This characteristic is largely driven by van der Waals interactions between the biphenyl structure and the solvent molecules. Consequently, the biphenyl core of our target molecule will contribute significantly to its solubility in solvents such as toluene, diethyl ether, and dichloromethane.
The Carboxylic Acid Group: A Polar, Protic Influencer
The presence of the acetic acid moiety introduces a highly polar and protic functional group capable of acting as both a hydrogen bond donor and acceptor. This dramatically influences the molecule's solubility profile. In protic solvents like alcohols (e.g., methanol, ethanol), the carboxylic acid group can form strong hydrogen bonds, enhancing solubility. In aprotic polar solvents (e.g., dimethyl sulfoxide, N,N-dimethylformamide), it can still participate in dipole-dipole interactions.[2]
Furthermore, the acidic nature of the carboxylic acid group means its ionization state, and therefore solubility, will be highly dependent on the pH of the medium.[3] While this guide focuses on organic solvents, it is a critical consideration for any potential aqueous formulations or physiological environments.
The Fluorine Substituent: A Subtle but Significant Modulator
The introduction of a fluorine atom can have a multifaceted impact on a molecule's physicochemical properties, including its solubility. Fluorine is the most electronegative element, and its presence can alter the electron distribution within the molecule, affecting its pKa and dipole moment.[4] While often considered to increase lipophilicity, the effect of fluorine on solubility is not always straightforward and can be context-dependent.[5][6] In some cases, fluorine substitution can lead to increased aqueous solubility.[7] The C-F bond is stronger than a C-H bond, which can enhance metabolic stability, a desirable trait in drug candidates.[4] For (3'-Fluoro-biphenyl-3-yl)-acetic acid, the fluorine atom is expected to subtly modulate the overall polarity and crystal lattice energy of the solid, thereby influencing its interaction with different solvents.
Predictive Summary
Based on this analysis, we can predict the following general solubility trends for (3'-Fluoro-biphenyl-3-yl)-acetic acid:
-
High Solubility: In polar aprotic solvents like DMSO and DMF, and in polar protic solvents like alcohols, due to the strong interactions with the carboxylic acid group.
-
Moderate Solubility: In moderately polar solvents such as ethyl acetate and acetone, where a balance of polar and nonpolar interactions can be achieved.
-
Low Solubility: In nonpolar solvents like hexane and cyclohexane, where the polar carboxylic acid group will significantly hinder dissolution.
Experimental Determination of Solubility: A Rigorous Protocol
A precise understanding of solubility requires empirical determination. The following is a detailed, self-validating protocol for determining the equilibrium solubility of (3'-Fluoro-biphenyl-3-yl)-acetic acid in a range of organic solvents. This method is based on the shake-flask method, a widely accepted standard for solubility measurement.[8]
Experimental Workflow Diagram
Sources
- 1. Biphenyl - Wikipedia [en.wikipedia.org]
- 2. Cycloaliphatic Quaternary Ammonium Functionalized Poly(oxindole biphenyl) Based Anion-Exchange Membranes for Water Electrolysis: Stability and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Navigating the Chemical Landscape of (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic Acid: A Technical Guide for Researchers
Disclaimer: Initial research into the specific compound (3'-Fluoro-biphenyl-3-yl)-acetic acid revealed a significant lack of available technical data in the public domain, including its physicochemical properties, established synthesis protocols, and biological activity. To provide a comprehensive and scientifically grounded technical guide, this document will focus on the closely related and commercially available isomer, (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid . While the core biphenyl acetic acid structure is shared, it is crucial for researchers to acknowledge that the positional difference of the fluorine atom will invariably influence the molecule's specific chemical and biological characteristics. This guide is intended to serve as a robust resource for researchers, scientists, and drug development professionals working with fluorinated biphenyl acetic acid derivatives.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile. Biphenyl acetic acid derivatives, a well-established class of compounds, have a rich history in drug discovery, with many exhibiting potent anti-inflammatory, analgesic, and other therapeutic properties. The convergence of these two areas, in the form of fluorinated biphenyl acetic acids, presents a promising frontier for the development of novel chemical probes and therapeutic agents. This guide provides an in-depth technical overview of (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid, a representative member of this class, covering its synthesis, potential biological activities, and key experimental protocols.
Physicochemical Properties
A thorough understanding of a research chemical's physicochemical properties is fundamental to its application in experimental settings. For (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid, these properties dictate its solubility, handling, and formulation for in vitro and in vivo studies.
| Property | Value | Source |
| CAS Number | 327107-49-3 | [1][2] |
| Molecular Formula | C₁₄H₁₁FO₂ | [1] |
| Molecular Weight | 230.23 g/mol | [1] |
| IUPAC Name | 2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid | [2] |
| Canonical SMILES | O=C(O)CC1=CC=CC(C2=CC=C(F)C=C2)=C1 | [2] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Predicted to have low aqueous solubility; soluble in organic solvents like DMSO and DMF. | [3] |
Synthesis of (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic Acid
The synthesis of substituted biphenyl acetic acids is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an organoboron compound.
A plausible and efficient synthetic route to (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid involves the Suzuki-Miyaura coupling of (3-(carboxymethyl)phenyl)boronic acid with 1-fluoro-4-iodobenzene.
Caption: General workflow for the synthesis of (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (3-(carboxymethyl)phenyl)boronic acid (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water. The volume should be sufficient to dissolve the reactants upon heating.
-
Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid.
Potential Biological Activities and Mechanism of Action
The introduction of a fluorine atom can modulate the potency and selectivity of COX inhibition. Furthermore, fluorinated biphenyls have been investigated for a range of other biological activities, including anticancer and antimicrobial properties.
Workflow for Biological Evaluation
For a novel chemical entity like (4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid, a systematic approach to biological evaluation is crucial. The following workflow outlines a general strategy for screening and characterizing its potential therapeutic activities.
Sources
Methodological & Application
Application Note: A Practical Guide to the Synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Suzuki Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] Its ability to forge connections between sp2-hybridized carbon atoms, such as those in aromatic rings, makes it exceptionally well-suited for the construction of biaryl scaffolds, a common motif in biologically active compounds.
This application note provides a detailed, field-proven experimental protocol for the synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid, a valuable building block in medicinal chemistry. The presence of the fluoro-biphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide will delve into the practical aspects of the synthesis, the rationale behind the chosen conditions, and the underlying mechanistic principles of the Suzuki coupling reaction.
Reaction Scheme
Caption: General reaction scheme for the Suzuki coupling.
Experimental Protocol
This protocol outlines the synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid from (3-bromophenyl)acetic acid and (3-fluorophenyl)boronic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Supplier |
| (3-bromophenyl)acetic acid | C₈H₇BrO₂ | 215.05 | 5.0 | 1.0 | Sigma-Aldrich |
| (3-fluorophenyl)boronic acid | C₆H₆BFO₂ | 139.92 | 6.0 | 1.2 | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.15 | 0.03 | Strem Chemicals |
| Potassium phosphate (tribasic) | K₃PO₄ | 212.27 | 15.0 | 3.0 | Fisher Scientific |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 50 mL | - | Acros Organics |
| Deionized Water | H₂O | 18.02 | 10 mL | - | In-house |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
pH meter or pH paper
-
Separatory funnel (500 mL)
-
Büchner funnel and filter paper
Procedure
1. Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add (3-bromophenyl)acetic acid (1.075 g, 5.0 mmol), (3-fluorophenyl)boronic acid (0.839 g, 6.0 mmol), and potassium phosphate (3.18 g, 15.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
2. Addition of Catalyst and Solvents:
-
Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol).
-
Add anhydrous 1,4-dioxane (50 mL) and deionized water (10 mL) to the flask via syringe.
3. Reaction Execution:
-
Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the mixture to 80-100 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
4. Work-up and Extraction:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate (3 x 20 mL).
-
Combine the filtrates and transfer to a 500 mL separatory funnel.
-
Add 100 mL of deionized water and 100 mL of ethyl acetate. Shake the funnel and allow the layers to separate.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. This will protonate the carboxylic acid, making it soluble in the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine all the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product, a solid, can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Expected Yield
Yields for similar Suzuki coupling reactions to form fluorinated biphenyl derivatives typically range from 70% to 95%.[3]
Mechanism & Rationale: A Deeper Dive into the "How" and "Why"
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
Caption: Catalytic cycle of the Suzuki coupling reaction.
1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, (3-bromophenyl)acetic acid, to the active Pd(0) catalyst. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[4] For this synthesis, an aryl bromide is chosen as it offers a good balance of reactivity and stability.
2. Transmetalation: This is the key bond-forming step where the organic group from the organoboron compound is transferred to the palladium center. The organoborane, (3-fluorophenyl)boronic acid, is activated by a base. The base, in this case, potassium phosphate (K₃PO₄), reacts with the boronic acid to form a more nucleophilic borate species.[5] This borate then undergoes transmetalation with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. The choice of a relatively strong inorganic base like K₃PO₄ is crucial for efficient activation of the boronic acid.
3. Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the aryl from the halide and the aryl from the boronic acid) are coupled to form the desired biphenyl product, (3'-Fluoro-biphenyl-3-yl)-acetic acid. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Rationale for Reagent and Condition Selection:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for Suzuki couplings. The triphenylphosphine ligands stabilize the Pd(0) center and facilitate the oxidative addition and reductive elimination steps.[6]
-
Base (K₃PO₄): Potassium phosphate is an effective base for activating the boronic acid and promoting the transmetalation step. Its use in an aqueous/organic solvent system is well-established.[3]
-
Solvent (Dioxane/Water): A mixture of an organic solvent like 1,4-dioxane and water is frequently employed in Suzuki couplings.[7] Dioxane solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species.
-
Temperature (80-100 °C): Heating the reaction mixture accelerates the rate of all steps in the catalytic cycle, particularly the often rate-limiting oxidative addition. This temperature range is a good starting point to ensure a reasonable reaction time without causing significant degradation of the reactants or catalyst.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
(3-bromophenyl)acetic acid: May cause skin and eye irritation. Avoid inhalation of dust.
-
(3-fluorophenyl)boronic acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area.[6]
-
Tetrakis(triphenylphosphine)palladium(0): This is a precious metal catalyst and should be handled with care to avoid waste. It is an irritant.
-
Potassium Phosphate (tribasic): Can cause skin and eye irritation.
-
1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Handle in a fume hood.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the catalyst is fresh and has been stored properly under inert atmosphere. |
| Insufficiently anhydrous solvent | Use freshly distilled or commercially available anhydrous dioxane. | |
| Ineffective base | Ensure the base is dry and of high purity. | |
| Formation of homocoupling byproducts | Oxygen contamination | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |
| High catalyst loading | Reduce the amount of palladium catalyst. | |
| Difficulty in purification | Incomplete reaction | Monitor the reaction closely by TLC or HPLC to ensure full conversion of starting materials. |
| Inappropriate recrystallization solvent | Experiment with different solvent systems for recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid. By carefully following the detailed protocol and understanding the underlying principles outlined in this application note, researchers can confidently and efficiently prepare this valuable compound for their drug discovery and development programs. The versatility of the Suzuki coupling allows for the potential adaptation of this protocol to synthesize a wide range of other biaryl derivatives.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 589-590.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]
- Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002, 58(48), 9633-9695.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.
- Matos, K.; Soderquist, J. A. Alkyl- and Arylboronic Acids and Their Derivatives. In Science of Synthesis; Thieme: Stuttgart, 2004; Vol. 6, pp 135–251.
-
PubChem. 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023 , 13, 21865-21915. [Link]
- Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Tetrahedron, 2011, 67(35), 6543-6550.
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 2017 , 22(3), 389. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Adv., 2023 , 13, 21865-21915. [Link]
- Suzuki, A. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
- Miyaura, N.; Yamada, K.; Suzuki, A. Tetrahedron Lett.1979, 20, 3437-3440.
-
Sdfine. 4-bromophenylacetic acid Safety Data Sheet. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatsh Chem2017 , 148, 7–22. [Link]
Sources
purification of (3'-Fluoro-biphenyl-3-yl)-acetic acid by column chromatography
Application Note: Optimized Chromatographic Isolation of (3'-Fluoro-biphenyl-3-yl)-acetic acid
Abstract & Scientific Context
(3'-Fluoro-biphenyl-3-yl)-acetic acid is a representative biaryl alkanoic acid, a structural class frequently encountered in medicinal chemistry (e.g., Flurbiprofen analogs) and material science. The purification of this compound presents a dual challenge: the lipophilic biphenyl core requires non-polar elution strength, while the free carboxylic acid moiety (
This guide provides a validated protocol for the purification of this specific intermediate, utilizing Acid-Modified Normal Phase Chromatography to suppress ionization and ensure sharp peak shape.
Physicochemical Profile[1][2][3][4][5][6][7]
-
Target Molecule: (3'-Fluoro-biphenyl-3-yl)-acetic acid
-
Molecular Weight: ~230.2 g/mol
-
Predicted
: 4.2 – 4.5 (Carboxylic acid) -
Solubility: High in EtOAc, DCM, MeOH; Low in Hexanes, Water (acidic pH).
-
UV Absorption: Strong absorption at 254 nm (Biphenyl conjugation).
Pre-Chromatographic Workup (The "Trust" Step)
Scientific Integrity Note: Chromatography should never be the first line of defense against bulk impurities. A robust acid-base extraction significantly reduces the mass load on the column.
Protocol: Acid-Base Enrichment
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
-
Extraction (Removal of Neutrals): Extract the organic layer with 0.5 M NaOH (3x).
-
Wash: Wash the combined aqueous aqueous layer once with fresh EtOAc to remove entrained neutrals.
-
Acidification (Recovery): Cool the aqueous layer on ice and acidify to pH ~2 using 1 M HCl .
-
Observation: The product should precipitate or form an oil as it returns to its protonated, lipophilic form (
).
-
-
Final Extraction: Extract the acidic aqueous layer with EtOAc (3x). Dry over
, filter, and concentrate.-
Result: This enriched residue is the input for the column chromatography steps below.
-
Method A: Normal Phase Flash Chromatography (Primary)
Objective: Bulk purification (gram scale). Challenge: Silanol interaction causing peak tailing. Solution: Mobile phase acidification.
Materials
-
Stationary Phase: Irregular Silica Gel 60 (
). -
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc) + 1% Acetic Acid (AcOH) .
-
Note: The acetic acid is critical. It keeps the target molecule protonated, preventing it from acting as a Lewis base toward the silica silanols.
-
Step-by-Step Protocol
-
Column Equilibration: Flush the column with 3 Column Volumes (CV) of 95% A / 5% B .
-
Why: This saturates the silica surface with the acetic acid modifier before the sample arrives.
-
-
Sample Loading (Dry Load):
-
Dissolve the enriched residue in a minimal amount of DCM/MeOH.
-
Add Celite 545 (ratio 1:2 sample:Celite) or Silica.
-
Evaporate solvent under vacuum until a free-flowing powder remains.
-
Reasoning: Liquid loading of carboxylic acids often leads to broad bands. Dry loading ensures a tight initial band.
-
-
Elution Gradient:
-
Flow Rate: 30-40 mL/min (for a 40g column).
-
Detection: UV 254 nm (primary) and 280 nm.
-
| Time (CV) | % Solvent B (EtOAc + 1% AcOH) | Mechanism/Action |
| 0 - 2 | 5% | Elution of non-polar impurities |
| 2 - 5 | 5% | Linear Gradient |
| 5 - 12 | 20% | Product Elution Window |
| 12 - 15 | 40% | Flush polar debris |
-
Post-Run: Pool fractions containing the product. Co-evaporate with toluene or heptane to help remove trace acetic acid during concentration.
Method B: Reverse Phase Preparative HPLC (High Purity)
Objective: Final polishing (>99% purity) for biological assays. Stationary Phase: C18 (Octadecylsilane).
Protocol:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Rationale: The biphenyl core binds strongly to C18. The acidic modifier ensures the acid moiety remains protonated (
), increasing retention and sharpening the peak shape compared to neutral pH where it would ionize and elute in the void volume.
Visualization of Workflow & Mechanism
Figure 1: Purification Logic Flow
Caption: Logical workflow for the isolation of acidic biphenyl derivatives, prioritizing workup before chromatography.
Figure 2: The "Acid Modifier" Mechanism
Caption: Mechanistic role of Acetic Acid (Modifier). It protonates the target, preventing ionic interaction with silica silanols.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Insufficient acid modifier. | Increase AcOH to 2% in Mobile Phase B. |
| Fronting Peaks | Column overload. | Switch to higher capacity column or use Dry Loading. |
| Co-elution | Impurity has similar polarity. | Switch solvent system to DCM / Methanol (95:5) + 0.5% AcOH. |
| Product "Missing" | Product stuck on column. | Flush with 10% Methanol in DCM + 1% AcOH to strip the column. |
References
-
Teledyne ISCO. (2012).[3] Flash Chromatography of Acidic Compounds.[4] Application Note AN88. Link(Note: General reference for loading techniques and acid modifiers).
-
Williams, R. (n.d.). pKa Data for Organic Acids.[5][6] Organic Chemistry Data. Link
-
Biotage. (2017).[7] Strategies for Flash Purification of Carboxylic Acids. The Flash Purification Blog. Link
Sources
- 1. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Chromatography [chem.rochester.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. m.youtube.com [m.youtube.com]
Application Note: A Validated RP-HPLC Method for Purity Assessment of (3'-Fluoro-biphenyl-3-yl)-acetic acid
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for (3'-Fluoro-biphenyl-3-yl)-acetic acid, a key intermediate in pharmaceutical development. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in regulated environments. We provide a comprehensive guide covering the scientific rationale for method development, step-by-step protocols for execution, system suitability criteria to ensure operational integrity, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
(3'-Fluoro-biphenyl-3-yl)-acetic acid is a biphenyl carboxylic acid derivative. The accurate assessment of its purity is critical for ensuring the safety and efficacy of downstream active pharmaceutical ingredients (APIs).[1][2] High-performance liquid chromatography (HPLC) is the predominant technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[3]
Causality Behind Experimental Choices:
-
Chromatographic Mode (Reversed-Phase): The analyte possesses a non-polar biphenyl core and a polar carboxylic acid group, making it ideally suited for reversed-phase chromatography. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.[1][4]
-
Stationary Phase (C18): An octadecylsilane (C18) stationary phase is selected for its strong hydrophobic retention of the biphenyl structure, providing excellent separation from more polar or less retained impurities.
-
Mobile Phase Composition: The mobile phase consists of acetonitrile and water, with trifluoroacetic acid (TFA) as a modifier.
-
Acetonitrile: Chosen for its low viscosity and UV transparency, enabling efficient chromatography and sensitive detection.
-
pH Control: The analyte is a carboxylic acid with an estimated pKa between 4 and 5. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH must be kept at least 1.5-2 units below the pKa.[5] The addition of 0.1% TFA to the mobile phase lowers the pH to approximately 2-3, fully suppressing the ionization of the carboxylic acid group and ensuring it is analyzed in its neutral, more retained form.
-
-
Detection (UV Absorbance): The biphenyl chromophore in the molecule exhibits strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector scan reveals a maximum absorbance around 254 nm, which is selected to ensure high sensitivity for both the main component and potential impurities.[6]
Analytical Method Protocol
This section details the equipment, reagents, and specific conditions for the HPLC analysis.
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry®, Agilent Zorbax®, Phenomenex Luna®).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q®)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
(3'-Fluoro-biphenyl-3-yl)-acetic acid Reference Standard (RS), of known purity.
-
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% (v/v) TFA |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) TFA |
| Elution Mode | Isocratic |
| Composition | 60% Mobile Phase B : 40% Mobile Phase A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
To prepare Mobile Phase B, add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
For the isocratic run, premix Mobile Phase A and B in a 40:60 ratio, or use the pump's mixing capabilities.
-
-
Diluent Preparation:
-
Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio. This will serve as the diluent for all standards and samples.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of (3'-Fluoro-biphenyl-3-yl)-acetic acid Reference Standard (RS) into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the (3'-Fluoro-biphenyl-3-yl)-acetic acid sample to be tested into a 50 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation.
-
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[7][8] This is achieved by performing a System Suitability Test (SST) as mandated by pharmacopeias such as the USP.[4][9] A series of replicate injections of the Standard Solution are made to test the key performance parameters.
SST Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution five (n=5) consecutive times.
-
Analyze the resulting chromatograms using the CDS to calculate the parameters listed in the table below.
Acceptance Criteria
The system is deemed suitable for analysis only if all the following criteria are met.
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. Higher values indicate better separation power.[10] |
| Repeatability (%RSD) | %RSD of peak area for n=5 injections ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system. |
Note: %RSD is the Percent Relative Standard Deviation.
Analytical Method Validation Protocol
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[11] The protocol described here follows the recommendations of the ICH Q2(R1) guideline.[12]
Validation Workflow
The following diagram illustrates the logical flow from method development through validation, ensuring a robust and reliable analytical procedure.
Caption: Logical workflow from Method Development to Validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the experiments required for the validation of this purity method.
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), reference standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light). | The peak for (3'-Fluoro-biphenyl-3-yl)-acetic acid should be free from interference from blank/placebo. Peak purity analysis (via PDA) should pass. The method must resolve the main peak from degradation products. |
| Linearity | Prepare at least five concentrations of the reference standard across the range of 50% to 150% of the nominal concentration (e.g., 0.25 to 0.75 mg/mL). | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant. |
| Range | Confirmed by the linearity study. | The range is the interval between the upper and lower concentration levels that have been demonstrated to have acceptable linearity, accuracy, and precision. |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0% at each level. |
| Precision | Repeatability (Intra-day): Analyze six individual sample preparations on the same day, with the same analyst and equipment. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment. | Repeatability: %RSD ≤ 2.0%. Intermediate Precision: Overall %RSD for both sets of data should be ≤ 2.0%. |
| Robustness | Intentionally vary critical method parameters one at a time, such as Flow Rate (±0.1 mL/min), Column Temperature (±5 °C), and Mobile Phase Composition (±2% organic). | System suitability criteria must be met under all varied conditions. The results should not be significantly affected by the variations. |
Data Analysis and Purity Calculation
The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, using the area percent method.
Calculation:
% Purity = (Area_main_peak / Total_area_all_peaks) * 100
Ensure that peaks below a certain reporting threshold (e.g., 0.05%) are excluded from the calculation as per internal SOPs or regulatory filings.
Overall Analytical Workflow
The following diagram provides a high-level overview of the complete analytical process for a given sample.
Caption: High-level workflow for sample purity analysis.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the purity assessment of (3'-Fluoro-biphenyl-3-yl)-acetic acid. The detailed protocols for method execution, system suitability, and validation provide a comprehensive framework for implementation in a quality control laboratory. This method is fit for its intended purpose of ensuring the quality and consistency of this important pharmaceutical intermediate.
References
-
Rasayan Journal of Chemistry. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. Available at: [Link]
-
PharmaCores. (n.d.). HPLC analytical Method development: an overview. Available at: [Link]
-
U.S. Pharmacopeia. (n.d.). 〈621〉 CHROMATOGRAPHY. Available at: [Link]
-
LCGC North America. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
ResearchGate. (2014). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Available at: [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]
-
Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Available at: [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
ResearchGate. (2004). (PDF) RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase Containing Ion Interaction Reagent and Without Buffer. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
-
International Journal of Research and Applied Science & Engineering Technology. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Available at: [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Available at: [Link]
-
Waters. (n.d.). USP Chapter 621 for Chromatography - Tip301. Available at: [Link]
-
Lab Manager. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]
-
National Center for Biotechnology Information. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available at: [Link]
-
SciSpace. (1984). Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma.. Available at: [Link]
-
Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Available at: [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Available at: [Link]
-
SpringerLink. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. Available at: [Link]
-
YouTube. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available at: [Link]
-
U.S. Food and Drug Administration. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
MDPI. (2021). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE·2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. Available at: [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 3. HPLC Method development: an overview. [pharmacores.com]
- 4. usp.org [usp.org]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 9. support.waters.com [support.waters.com]
- 10. assayprism.com [assayprism.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
1H NMR and 13C NMR analysis of (3'-Fluoro-biphenyl-3-yl)-acetic acid
Application Note: Structural Elucidation and Spectral Assignment of (3'-Fluoro-biphenyl-3-yl)-acetic Acid
Introduction & Scope
(3'-Fluoro-biphenyl-3-yl)-acetic acid is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated biaryl scaffolds used in medicinal chemistry. The structural validation of this compound presents unique challenges due to the biphenyl core , which creates complex aromatic overlapping, and the fluorine substituent , which induces significant spin-spin coupling (
This application note provides a standardized protocol for the complete NMR characterization of this molecule. It moves beyond simple peak listing to explain the causality of the spectral features, ensuring researchers can distinguish this specific isomer from its regioisomers (e.g., 2'-fluoro or 4'-fluoro analogs).
Experimental Protocol
To ensure reproducibility and resolution of the acidic proton and C-F coupling, strict adherence to the following solvent and acquisition parameters is required.
Solvent Selection
-
Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2][3]
-
Reasoning: Carboxylic acids form strong hydrogen-bonded dimers in non-polar solvents like
, leading to broad or invisible signals for the -COOH proton. DMSO-d6 disrupts these dimers, resulting in a sharp, distinct singlet around 12.0–13.0 ppm. Additionally, DMSO provides better solubility for the biphenyl core.
-
-
Alternative:
(Methanol-d4).-
Note: The acidic proton will exchange with deuterium and disappear from the 1H spectrum. Use only if checking for exchangeable protons.
-
Instrument Parameters
-
Field Strength: Minimum 400 MHz (1H) recommended to resolve second-order effects in the aromatic region.
-
13C Acquisition:
-
Relaxation Delay (
): Set to seconds. -
Causality: Quaternary carbons (C-F, C-COOH, and the biphenyl bridgeheads) have long
relaxation times. Insufficient delay will suppress these critical diagnostic peaks. -
Decoupling: Standard proton decoupling (
).[4] Note that Fluorine coupling will remain visible, which is desired for assignment.
-
Workflow Visualization
The following diagram outlines the logical flow for sample preparation and data processing to ensure high-fidelity results.
Figure 1: Optimized workflow for NMR acquisition of fluorinated biphenyl acids.
1H NMR Analysis (Proton Spectroscopy)
The 1H NMR spectrum in DMSO-d6 will display three distinct regions. The aromatic region is complex due to the superposition of Ring A (acetic acid side) and Ring B (fluorine side).
Aliphatic & Acidic Regions
| Proton Type | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| -COOH | 12.30 – 12.60 | Broad Singlet | 1H | Deshielded by electronegative oxygen; broad due to H-bonding. |
| -CH₂- | 3.65 – 3.75 | Singlet | 2H | Benzylic protons. Isolated from neighbors (no vicinal coupling). |
Aromatic Region (6.9 – 7.6 ppm)
The aromatic protons are split into two spin systems.
-
Ring A (3-substituted): Shows a standard meta-substituted pattern (Singlet-like, Doublet, Triplet, Doublet).
-
Ring B (3'-fluoro substituted): Shows strong H-F coupling.
-
H-2' (Ortho to F): Appears as a doublet of triplets (or broad doublet) due to coupling with Fluorine (
Hz) and meta-protons. This is usually the most distinct aromatic peak. -
H-4', H-5', H-6': Overlap significantly with Ring A protons, but H-5' (meta to F) often appears as a pseudo-quartet due to overlapping couplings (
).
-
13C NMR Analysis (Carbon Spectroscopy)
This is the definitive method for structural verification. The Fluorine atom (
Diagnostic C-F Coupling Patterns
The presence of Fluorine breaks the equivalence of the aromatic carbons. We utilize the Magnitude of J-Coupling to assign positions on Ring B.
- (~245 Hz): The carbon directly attached to Fluorine (C-3' ).
- (~21 Hz): Carbons ortho to Fluorine (C-2' and C-4' ).
- (~8 Hz): Carbons meta to Fluorine (C-1' and C-5' ).
- (~2-3 Hz): Carbon para to Fluorine (C-6' ).
Tabulated 13C Assignments (DMSO-d6)
| Carbon Position | Shift ( | Multiplicity | Assignment Notes | |
| C=O (Acid) | ~172.5 | Singlet | - | Carbonyl; most deshielded. |
| C-3' (C-F) | ~162.8 | Doublet | ~244 | Diagnostic: Large splitting confirms F-substitution. |
| C-1 (Bridge) | ~140.5 | Singlet | - | Quaternary bridgehead on Ring A. |
| C-1' (Bridge) | ~142.0 | Doublet | ~8 | Bridgehead on Ring B; split by meta-F. |
| C-3 (Acid-sub) | ~135.5 | Singlet | - | Quaternary; ipso to acetic acid. |
| C-5' | ~130.8 | Doublet | ~8 | Meta to F; typical aromatic shift. |
| C-2', C-4' | ~114 - 123 | Doublets | ~21 | Ortho to F; upfield due to shielding resonance of F. |
| -CH₂- | ~40.8 | Singlet | - | Aliphatic methylene. |
Structural Logic & Connectivity
The following logic map illustrates how the observed spectral data confirms the specific meta-meta connectivity of the molecule.
Figure 2: Logic map correlating structural features to spectral evidence.
Troubleshooting & Validation
-
Missing Acid Peak: If the peak at ~12.5 ppm is absent, the sample may be wet (proton exchange with
) or the solvent is not dry DMSO. Add a drop of neat trifluoroacetic acid (TFA) to bring the peak into sharp relief if necessary (though this shifts other peaks). -
Broad Aromatic Peaks: If aromatic peaks appear as broad lumps rather than sharp multiplets, the shimming is likely poor, or the sample concentration is too high (aggregation). Dilute to <20 mg/mL and re-shim.
-
19F NMR Verification: To conclusively verify the fluorine position, run a 19F NMR (approx. -113 ppm for meta-substituted fluorobenzenes). A single sharp singlet confirms mono-substitution.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3][5] (Standard text for C-F coupling constants).
-
Reich, H. J. (2023).[6] 1H NMR Chemical Shifts - Aromatic Compounds. University of Wisconsin-Madison. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3][5] (Reference for Biphenyl shifts).
Sources
- 1. researchgate.net [researchgate.net]
- 2. unn.edu.ng [unn.edu.ng]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, primarily via the Suzuki-Miyaura coupling reaction. Our goal is to equip you with the expertise to navigate potential experimental hurdles and ensure a successful and efficient synthesis.
I. Overview of the Primary Synthetic Route: Suzuki-Miyaura Coupling
The most prevalent and efficient method for synthesizing (3'-Fluoro-biphenyl-3-yl)-acetic acid involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins two aryl fragments: (3-bromophenyl)acetic acid and (3-fluorophenyl)boronic acid.
Caption: General scheme of the Suzuki-Miyaura coupling for the synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid.
While this reaction is robust, it is not without its challenges. The following sections will delve into common problems, their root causes, and systematic solutions.
II. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?
A: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is crucial.
1. Catalyst Inactivity:
-
Cause: The palladium catalyst is the heart of the reaction. Its inactivity is a primary reason for reaction failure. This can be due to:
-
Oxidation: The active Pd(0) species is susceptible to oxidation. Improper handling or failure to maintain an inert atmosphere can deactivate the catalyst.
-
Poor Quality Catalyst: The catalyst itself may be of poor quality or have degraded over time.
-
Incomplete Reduction of Pd(II) Precursors: If using a Pd(II) salt like Pd(OAc)₂, the in-situ reduction to Pd(0) may be inefficient.
-
-
Solution:
-
Ensure Inert Atmosphere: Degas all solvents and reagents thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of the inert gas throughout the reaction.
-
Use High-Quality Catalyst: Purchase catalysts from reputable suppliers and store them under the recommended conditions.
-
Catalyst Screening: If the problem persists, screen different palladium sources and ligands. For instance, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.
-
2. Issues with the Boronic Acid:
-
Cause: The stability and reactivity of the boronic acid are critical.
-
Decomposition: (3-Fluorophenyl)boronic acid can be susceptible to decomposition, especially under harsh basic conditions or in the presence of impurities. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom).
-
Hydrolysis: While some water is often beneficial in Suzuki couplings, excessive water can lead to the hydrolysis of the boronic acid to the corresponding arene (fluorobenzene in this case).
-
-
Solution:
-
Check Boronic Acid Quality: Use fresh, high-quality (3-fluorophenyl)boronic acid.
-
Optimize Base and Solvent: Screen different bases. While strong bases like NaOH can be effective, they may also promote boronic acid degradation. Milder bases like K₂CO₃ or Cs₂CO₃ are often preferred. The choice of solvent is also crucial; common solvents include toluene, dioxane, and THF, often with a small amount of water.[1]
-
3. Ineffective Reaction Conditions:
-
Cause: Suboptimal temperature, reaction time, or stoichiometry can lead to poor conversion.
-
Solution:
-
Temperature Optimization: Most Suzuki couplings require heating. A typical starting point is 80-100 °C. If the yield is low, a higher temperature might be necessary, but be mindful of potential side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Stoichiometry: A slight excess of the boronic acid (1.1-1.5 equivalents) is often used to drive the reaction to completion.
-
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid.
Step-by-Step Methodology:
-
To a reaction vessel, add (3-bromophenyl)acetic acid (1.0 eq.), (3-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add a suitable solvent system (e.g., toluene/water 4:1).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, add water, and acidify with 1M HCl to a pH of ~2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Problem 2: Presence of Significant Byproducts
Q: My reaction has produced the desired product, but it is contaminated with significant byproducts. What are these impurities and how can I minimize their formation and remove them?
A: The most common byproducts in this Suzuki-Miyaura coupling are homocoupled products.
1. Homocoupling of the Boronic Acid:
-
Byproduct: 3,3'-Difluorobiphenyl
-
Cause: This occurs when two molecules of (3-fluorophenyl)boronic acid couple with each other. This side reaction is often promoted by the presence of oxygen.[2]
-
Minimization:
-
Rigorous Degassing: As mentioned previously, meticulous exclusion of oxygen is paramount.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.
-
-
Identification: This non-polar byproduct can often be separated from the desired carboxylic acid product by extraction or chromatography. Its presence can be confirmed by GC-MS or LC-MS, looking for a molecular ion corresponding to C₁₂H₈F₂ (m/z ≈ 186.06). 1H and 13C NMR would show a symmetrical pattern consistent with the structure.
2. Homocoupling of the Aryl Halide:
-
Byproduct: (Biphenyl-3,3'-diyl)diacetic acid
-
Cause: This results from the coupling of two molecules of (3-bromophenyl)acetic acid. This can be more prevalent if the transmetalation step is slow.
-
Minimization:
-
Efficient Catalyst System: A highly active catalyst and optimal ligand can favor the cross-coupling over homocoupling.
-
Reaction Conditions: Adjusting the temperature and base can sometimes influence the relative rates of cross-coupling and homocoupling.
-
-
Identification: This dicarboxylic acid byproduct is more polar than the desired product. It can be identified by LC-MS, looking for a molecular ion corresponding to C₁₆H₁₄O₄ (m/z ≈ 270.09). The 1H and 13C NMR spectra would be symmetrical.
3. Protodeboronation and Protodebromination:
-
Byproducts: Fluorobenzene and Phenylacetic acid
-
Cause: These arise from the replacement of the boronic acid or bromide group with a hydrogen atom from a proton source (e.g., water, solvent).
-
Minimization:
-
Anhydrous Conditions (if necessary): While some water is often beneficial, if protodeboronation is a major issue, using anhydrous solvents and reagents may be necessary.
-
Choice of Base: A non-hydroxide base can sometimes reduce the extent of these side reactions.
-
-
Identification: These are typically more volatile than the desired product and can often be removed during workup and purification.
Purification Strategies:
| Technique | Description | Application for this Synthesis |
| Acid-Base Extraction | The carboxylic acid product can be extracted into an aqueous basic solution (e.g., NaHCO₃), leaving non-polar impurities like 3,3'-difluorobiphenyl in the organic layer. The product is then recovered by acidifying the aqueous layer and re-extracting. | Highly effective for removing non-polar byproducts. |
| Column Chromatography | Separation based on polarity. A silica gel column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can be used. Adding a small amount of acetic acid to the eluent can improve the peak shape of the carboxylic acid product.[3] | Effective for separating the desired product from both more polar (di-acid) and less polar (homocoupled biphenyl) byproducts. |
| Recrystallization | The crude product is dissolved in a hot solvent in which it has high solubility and allowed to cool, causing the pure product to crystallize out. | A good final purification step to obtain a highly pure product. Suitable solvents might include toluene, ethyl acetate/hexanes, or acetic acid/water mixtures.[4] |
III. Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for this reaction? A: There is no single "best" catalyst as the optimal choice can depend on the specific reaction conditions and the purity of the starting materials. However, Pd(PPh₃)₄ is a good starting point as it is a pre-formed Pd(0) catalyst. Other common choices include Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich and bulky ligand like SPhos or XPhos, which can sometimes give better results, especially with less reactive aryl bromides.[5]
Q2: Can I use an aryl chloride instead of an aryl bromide? A: While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings. This often requires more specialized and expensive catalysts and ligands, as well as higher reaction temperatures. For laboratory-scale synthesis, (3-bromophenyl)acetic acid is generally the more practical starting material.
Q3: My TLC plate shows a streak for the product spot. What does this mean and how can I fix it? A: Streaking of carboxylic acids on silica gel TLC plates is common due to the acidic nature of both the compound and the silica. To resolve this, you can add a small amount of acetic acid (e.g., 1%) to your TLC eluent. This will protonate the carboxylic acid, making it less polar and resulting in a more defined spot.[3]
Q4: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. For (3'-Fluoro-biphenyl-3-yl)-acetic acid, you would expect to see characteristic signals for the aromatic protons (with coupling to the fluorine atom) and the methylene and carboxylic acid protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable method for this molecule.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for assessing the purity of the final product.
Q5: What are the expected spectral data for the main byproducts?
-
(Biphenyl-3,3'-diyl)diacetic acid:
-
¹H NMR: A symmetrical pattern for the aromatic protons, a singlet for the two equivalent methylene groups, and a signal for the carboxylic acid protons.
-
¹³C NMR: A reduced number of signals due to the molecule's symmetry.
-
MS (ESI-): A molecular ion peak at m/z [M-H]⁻ ≈ 269.08.
-
-
3,3'-Difluorobiphenyl:
-
¹H NMR: A symmetrical pattern for the aromatic protons with characteristic fluorine-proton coupling.
-
¹⁹F NMR: A single resonance.
-
MS (EI): A molecular ion peak at m/z ≈ 186.06.
-
IV. References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling in Water. Chemical Society Reviews, 2014 , 43 (1), 412–443. [Link]
-
Han, F.-S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42 (12), 5270-5298. [Link]
-
Al-Masum, M.; Kumaraswamy, G.; Kinter, K. S. Suzuki cross-coupling reactions in aqueous media. Tetrahedron Letters, 2003 , 44 (21), 4031-4034.
-
Caddick, S.; Cloke, F. G. N.; de K. Haynes, A. K.; Judd, D. B.; Williams, M. R. V. A new protocol for the efficient Suzuki coupling of unactivated aryl chlorides. Tetrahedron Letters, 2000 , 41 (19), 3513-3516.
-
Billingsley, K.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 2007 , 46 (28), 5359–5363.
-
Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 1978 , 43 (14), 2923–2925.
-
Li, W.; Nelson, D. P.; Jensen, M. S.; Hoerrner, R. S.; Cai, D.; Larsen, R. D.; Reider, P. J. An Improved Protocol for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl Chlorides. The Journal of Organic Chemistry, 2002 , 67 (15), 5394–5397.
-
Doucet, H.; Hierso, J.-C. Palladium-based catalytic systems for the synthesis of biaryls by Suzuki–Miyaura cross-coupling reactions: a decade of improvement. Angewandte Chemie International Edition, 2007 , 46 (6), 834-871.
-
Kudo, N.; Perseghini, M.; Fu, G. C. A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Angewandte Chemie International Edition, 2006 , 45 (8), 1282-1284.
-
Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 2004 , 43 (14), 1871-1876.
-
Old, D. W.; Wolfe, J. P.; Buchwald, S. L. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 1998 , 120 (37), 9722–9723.
-
Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A Highly Active Catalyst for the Suzuki−Miyaura Cross-Coupling Reaction of Aryl Chlorides. Journal of the American Chemical Society, 1999 , 121 (41), 9550–9561.
-
Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active and Air-Stable Suzuki Catalyst. Journal of the American Chemical Society, 2002 , 124 (7), 1162–1163.
-
Christmann, U.; Vilar, R. Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 2005 , 44 (3), 366–374.
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473.
-
Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Buchwald–Hartwig Amination and Suzuki–Miyaura Cross-Coupling – A Brief Introduction and their Application in the Synthesis of Pharmaceuticals. Organometallics, 2015 , 34 (21), 5497-5508.
-
"Column chromatography of carboxylic acids? : r/chemistry". Reddit. [Link]
-
"Recrystallization from acetic acid? : r/chemistry". Reddit. [Link]
-
"Suzuki-Miyaura Coupling". Organic Chemistry Portal. [Link]
-
"A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects". National Institutes of Health. [Link]
-
"Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst". ResearchGate. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
preventing decomposition of (3'-Fluoro-biphenyl-3-yl)-acetic acid during synthesis
Welcome to the technical support center for the synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this important compound. Our focus is on anticipating and resolving common issues to improve yield, purity, and process robustness.
Introduction: Navigating the Synthetic Landscape
The synthesis of (3'-Fluoro-biphenyl-3-yl)-acetic acid typically involves two critical transformations: the formation of the C-C bond to create the biphenyl core, most commonly via a Suzuki-Miyaura cross-coupling, and the installation and/or unmasking of the acetic acid moiety. Decomposition and side-product formation can occur at either stage, leading to significant challenges in yield and purification. This guide addresses these challenges by explaining the underlying chemical principles and providing validated protocols to mitigate them.
Two common synthetic routes are illustrated below. Our troubleshooting guide will address key failure points within these pathways.
Visualizing the Synthetic Pathways
The following diagrams outline the two primary retrosynthetic approaches discussed in this guide.
Caption: Common synthetic routes to the target compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common experimental failures.
Part 1: The Suzuki-Miyaura Coupling Step
The formation of the biphenyl core is foundational. Low yields or the formation of impurities at this stage will compromise the entire synthesis.
Question 1: My Suzuki coupling reaction has a low yield, with significant amounts of unreacted starting materials and/or homocoupled byproducts. What is happening?
Answer: Low conversion and byproduct formation in Suzuki couplings are common issues that typically stem from three primary sources: catalyst deactivation, slow transmetalation, or decomposition of the boronic acid.
-
Mechanistic Insight: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the product[1][2]. A failure in any step can halt the cycle. Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen[3]. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major decomposition pathway, especially for electron-poor boronic acids like (3-fluorophenyl)boronic acid, and is accelerated under basic conditions[4].
-
Troubleshooting Steps & Causality:
-
Rigorous Degassing: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote homocoupling of the boronic acid. Bubbling an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes before adding the catalyst and reagents is critical. For maximum oxygen removal, a minimum of three freeze-pump-thaw cycles is recommended[5].
-
Ligand Selection: The choice of phosphine ligand is crucial. For an electron-poor coupling partner like 3-fluorophenylboronic acid, a more electron-rich and bulky monodentate biarylphosphine ligand (e.g., SPhos, XPhos) can accelerate both the oxidative addition and the rate-limiting reductive elimination steps, outcompeting the decomposition pathways.
-
Base Selection & Strength: A base is required to activate the boronic acid for transmetalation. However, excessively strong or concentrated bases can accelerate protodeboronation[4]. Using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferable to sodium or potassium hydroxide. If using an aqueous base, ensure the concentration is not excessively high.
-
Boronic Acid Stability: Electron-deficient boronic acids are less stable[5]. Consider using the corresponding boronic ester (e.g., a pinacol ester), which is more stable to protodeboronation and slowly hydrolyzes in situ to the active boronic acid under the reaction conditions[3][4].
-
Question 2: I am observing a significant byproduct that appears to be my product without the fluorine atom. What causes this defluorination and how can I prevent it?
Answer: Defluorination during palladium-catalyzed cross-coupling reactions is a known side reaction, particularly with fluoro-aromatics that are activated towards nucleophilic aromatic substitution.
-
Mechanistic Insight: While less common than with other halogens, the C-F bond can be cleaved through various palladium-mediated pathways. This can be exacerbated by certain phosphine ligands and reaction conditions. The mechanism can involve oxidative addition into the C-F bond or other complex pathways.
-
Troubleshooting Steps & Causality:
-
Moderate Reaction Temperature: High temperatures can promote C-F bond activation. Aim for the lowest temperature that allows for a reasonable reaction rate. Typical Suzuki couplings are run between 80-110 °C. If defluorination is observed, try reducing the temperature to 70-80 °C, even if it requires a longer reaction time.
-
Choice of Palladium Precatalyst and Ligand: Some palladium systems are more prone to C-F activation. Using well-defined precatalysts that form the active Pd(0) species cleanly at lower temperatures can be beneficial. Buchwald's G3 or G4 precatalysts, for example, are designed for efficient catalysis under milder conditions.
-
Avoid Strongly Basic/Nucleophilic Conditions: Highly nucleophilic conditions can contribute to C-F bond cleavage. Avoid strongly nucleophilic bases (e.g., alkoxides) if possible, and ensure that other nucleophiles are not present in the reaction mixture.
-
| Parameter | Standard Condition | Optimized for Stability | Rationale |
| Boron Source | Arylboronic Acid | Arylboronic Pinacol Ester | Increased stability against protodeboronation[3][4]. |
| Base | NaOH, KOH | K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder bases reduce the rate of boronic acid decomposition[5]. |
| Degassing | N₂ Bubble | Freeze-Pump-Thaw (3x) | More effective at removing dissolved oxygen, preventing catalyst oxidation and homocoupling[5]. |
| Temperature | 100-110 °C | 80-90 °C | Minimizes thermal decomposition and potential defluorination side reactions. |
Part 2: Hydrolysis of the Nitrile Precursor
If synthesizing via the arylacetonitrile intermediate (Route A), the final hydrolysis step is a common source of product decomposition.
Question 3: During the acidic or basic hydrolysis of (3'-Fluoro-biphenyl-3-yl)acetonitrile, my yield is low and I detect the formation of 3-fluoro-3'-methylbiphenyl. What is causing this decarboxylation?
Answer: This is a classic case of product decomposition. Aryl-acetic acids are susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly elevated temperatures in either strong acid or strong base[6]. The 3-fluoro-3'-methylbiphenyl you are observing is the final product after the -CH₂COOH group is cleaved and replaced by a proton.
-
Mechanistic Insight: The hydrolysis of a nitrile proceeds in two steps: first to an intermediate acetamide, and then to the carboxylic acid (or its salt)[7]. Both steps often require heat and strong acid/base catalysis. The final aryl-acetic acid product, however, can be thermally unstable under these same conditions, leading to cleavage of the benzylic carbon-carboxyl bond.
Caption: Decomposition of the target acid via decarboxylation.
-
Troubleshooting Steps & Causality:
-
Lower Reaction Temperature: This is the most critical parameter. While hydrolysis is slower at lower temperatures, product stability is greatly enhanced. Instead of refluxing in 6M HCl or 25% NaOH, try heating at a lower, controlled temperature (e.g., 80-90 °C) for a longer duration. Monitor the reaction by TLC or LCMS to find the optimal balance between reaction completion and decomposition.
-
Two-Stage Temperature Profile: A more advanced strategy is to run the initial hydrolysis of the nitrile to the more stable amide intermediate at a higher temperature, then lower the temperature for the second hydrolysis step of the amide to the carboxylic acid.
-
Use of Co-solvents: Employing a co-solvent like 1,4-dioxane or ethylene glycol can sometimes facilitate hydrolysis at lower temperatures by improving solubility.
-
Alternative: Saponification of an Ester: If decarboxylation remains problematic, consider synthesizing the ethyl or methyl ester of the target acid (Route B). Esters can often be saponified under milder conditions (e.g., LiOH in THF/water at room temperature to 50 °C) than those required for nitrile hydrolysis, thus avoiding the harsh, high-temperature conditions that lead to decarboxylation[8].
-
Recommended Protocol: Mild Saponification of Ethyl (3'-Fluoro-biphenyl-3-yl)acetate (Route B)
This protocol is designed to circumvent the harsh conditions of nitrile hydrolysis.
-
Dissolution: Dissolve 1.0 equivalent of Ethyl (3'-Fluoro-biphenyl-3-yl)acetate in a mixture of Tetrahydrofuran (THF) and Water (3:1 v/v).
-
Addition of Base: Add 1.5 equivalents of Lithium Hydroxide (LiOH·H₂O) to the solution.
-
Reaction: Stir the mixture at 40-50 °C. Monitor the disappearance of the starting material by TLC (typically 2-4 hours). Avoid prolonged heating.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted starting material. Carefully acidify the aqueous layer to pH ~2 with cold 1M HCl.
-
Extraction: The product will precipitate or can be extracted with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product.
| Parameter | Nitrile Hydrolysis (Harsh) | Ester Saponification (Mild) | Rationale for Improvement |
| Temperature | 100-120 °C (Reflux) | 40-50 °C | Lower temperature prevents thermal decarboxylation of the product acid. |
| Reagents | 6M HCl or 25% NaOH | LiOH, NaOH, or KOH | Milder bases are sufficient for ester hydrolysis, reducing overall harshness. |
| Reaction Time | 6-24 hours | 2-4 hours | Generally faster, reducing the time the product is exposed to potentially degrading conditions. |
By carefully selecting the synthetic route and optimizing reaction conditions based on a mechanistic understanding of potential side reactions, the decomposition of (3'-Fluoro-biphenyl-3-yl)-acetic acid can be effectively prevented, leading to a more efficient and reliable synthesis.
References
-
PrepChem. Synthesis of (i) 2-(3-trifluoromethylphenyl)acetonitrile. Available from: [Link]
-
Brainly.in. conversion of Acetonitrile into Acetic acid. Published June 22, 2018. Available from: [Link]
-
ResearchGate. Fluorodecarboxylation for the Synthesis of Trifluoromethyl Aryl Ethers. Available from: [Link]
- Google Patents. CN104230753A - Method for synthesizing fluoroacetonitrile.
- Google Patents. US3040095A - Hydrolysis of acetonitrile to acetamide.
-
ResearchGate. Optimization of Performance Model of Ethyl Acetate Saponification Using Multiple Regression Analysis. Published 2018. Available from: [Link]
-
National Center for Biotechnology Information. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Published January 1, 2015. Available from: [Link]
- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Available from: [Link]
-
Organic Chemistry Portal. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Published September 25, 2013. Available from: [Link]
-
ACS Publications. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Published November 21, 2017. Available from: [Link]
-
SciSpace. OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. Available from: [Link]
-
ResearchGate. Catalytic oxidative decarboxylation of some arylacetic acids promoted by new Mn(III) and Fe(III) Schiff base complexes. Published January 2008. Available from: [Link]
-
Organic Syntheses. phenylacetic acid. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Published June 13, 2024. Available from: [Link]
-
ResearchGate. (PDF) Optimisation of saponification reaction in a continuous stirred tank raector. Available from: [Link]
-
MDPI. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Published August 2, 2024. Available from: [Link]
-
Science. Low-temperature mineralization of perfluorocarboxylic acids. Published August 19, 2022. Available from: [Link]
-
Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Published December 17, 2023. Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction. Published September 4, 2024. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Updated October 10, 2024. Available from: [Link]
-
MDPI. Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems: The Effect of Volume Flow Rate on Reactor Performance and Pressure Drop. Published February 4, 2019. Available from: [Link]
-
National Center for Biotechnology Information. Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Mechanism of hydrolysis in acetonitrile of p-nitrophenyl... Available from: [Link]
- Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
-
International Journal of Science and Research (IJSR). Simulation and Optimization of Saponification of Ethyl Acetate in the Presence of Sodium Hydroxide in a Plug Flow Reactor Using. Available from: [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. Published February 16, 2005. Available from: [Link]
-
National Center for Biotechnology Information. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Published May 3, 2012. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Published March 22, 2024. Available from: [Link]
-
National Center for Biotechnology Information. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brainly.in [brainly.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solubilization Guide for (3'-Fluoro-biphenyl-3-yl)-acetic acid
Executive Summary & Molecule Profile[2][4]
(3'-Fluoro-biphenyl-3-yl)-acetic acid presents a classic medicinal chemistry challenge: it combines a highly lipophilic, planar biphenyl core with a single ionizable acidic tail.[1][2][3] The addition of the fluorine atom at the 3'-position further increases lipophilicity (LogP) compared to its non-fluorinated parent, making aqueous solubility significantly more difficult than standard phenylacetic acids.
This guide provides a self-validating workflow to solubilize this compound for enzymatic and cell-based assays without compromising data integrity.
Physicochemical Profile
| Property | Value (Approx.) | Implication for Assays |
| pKa | 4.10 ± 0.10 | The compound is a weak acid.[1][2][3] It is neutral (insoluble) at pH < 4 and ionized (more soluble) at pH > 6.[2][3][4] |
| LogP | ~3.6 - 4.0 | High lipophilicity drives aggregation and non-specific binding to plastics.[1][2][3] |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in pure water or acidic buffers.[2][3] |
| Solubility (DMSO) | > 20 mg/mL | Excellent organic solubility; requires careful dilution to prevent "crash-out."[1][2][3] |
Decision Matrix: Solubilization Workflow
Do not guess. Follow this logic gate to determine the correct formulation for your specific assay type.
Figure 1: Logic flow for selecting the appropriate solubilization strategy based on assay constraints.
Detailed Protocols
Protocol A: The "Shift-pH" Method (Standard)
Best for: Enzymatic assays with robust proteins.[1][2][3]
The Science: Because the pKa is ~4.1, the compound exists as an insoluble neutral species in acidic environments. By ensuring the pH is at least 2 units above the pKa (pH > 6.1), you force >99% of the molecules into the ionized (anionic) state, which repels aggregation.[4]
-
Stock Prep: Dissolve powder in 100% anhydrous DMSO to 10 mM or 20 mM.
-
Intermediate Dilution: Do NOT pipette 100% DMSO stock directly into the assay well.
-
Final Addition: Add the 10x working solution to your assay plate (final DMSO concentration 0.5-1.0%).
-
Detergent: Include 0.01% Tween-20 or Triton X-100 in the assay buffer to prevent the biphenyl rings from stacking (aggregation).[2][3]
Protocol B: The Cyclodextrin "Cloak" (Advanced)
Best for: Cell culture, in vivo studies, or high-concentration screens.[4]
The Science: The hydrophobic biphenyl core fits perfectly into the cavity of Beta-Cyclodextrins. The cyclodextrin exterior is hydrophilic, making the complex water-soluble without using toxic levels of DMSO.[3][4]
-
Carrier Selection: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3]
-
Preparation:
-
Filtration: Sterile filter (0.22 µm). If the drug was not solubilized, it will be trapped in the filter (check concentration post-filter via UV/HPLC).[4]
Troubleshooting & FAQs
Q1: I see a fine precipitate immediately upon adding the compound to PBS. Why?
A: This is the "Solvent Shift" shock. You likely added a high-concentration DMSO stock (e.g., 10 mM) directly to a purely aqueous buffer.[1][2][3][4] The local concentration at the pipette tip exceeded the solubility limit before diffusion could occur. Fix: Use the Intermediate Dilution step described in Protocol A. Dilute the stock into a solution containing 50% DMSO/50% Buffer first, then dilute that into the final assay.
Q2: My IC50 curves are flat or show "promiscuous" inhibition.
A: You are likely observing Colloidal Aggregation .[2][3] Fluorinated biphenyls are notorious for forming microscopic oil droplets (aggregates) that sequester enzymes, leading to false positives.[3][4] Validation:
-
Add 0.01% Triton X-100.[2][3] If the inhibition disappears, the original activity was an artifact of aggregation.
-
Spin the sample at 10,000 x g for 10 mins. If potency drops, your compound precipitated.[3][4]
Q3: Can I use BSA (Bovine Serum Albumin) instead of Cyclodextrin?
A: Yes. BSA acts as a "fatty acid sponge."[2][3] Since your compound is an acetic acid derivative, BSA will bind it effectively.[3][4]
-
Warning: BSA binding reduces the free fraction of the drug. You may need to shift your dosing range higher to achieve the same biological effect compared to a serum-free assay.[2][3]
Q4: How do I store the stock solution?
A:
-
Temperature: -20°C or -80°C.
-
Container: Amber glass vials (prevents plastic leaching and light degradation).[2][3]
-
Freeze-Thaw: Limit to <3 cycles. Fluorinated biphenyls can crystallize into thermodynamically stable (and less soluble) polymorphs upon repeated freeze-thawing.[1][2][3]
Visualizing the Mechanism: Cyclodextrin Complexation
The following diagram illustrates how HP-β-CD renders the lipophilic biphenyl core soluble in aqueous media.
Figure 2: Encapsulation of the hydrophobic drug core into the cyclodextrin cavity.[1][2][3]
References
-
PubChem. 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid (Compound Summary). National Library of Medicine.[2][3] Available at: [Link][1][3][4]
-
Assay Guidance Manual. Solubility and DMSO Tolerance in Assays. NCBI Bookshelf.[2][3] Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[3][4] Pharmaceutical applications of cyclodextrins: basic science and product development.[3] Journal of Pharmacy and Pharmacology.[2][3] (Contextual grounding for HP-β-CD protocols).
-
Shoichet, B. K. (2006).[2][3][4] Screening in a spirit haunted by artifacts.[2][3] Drug Discovery Today.[2][3] (Contextual grounding for aggregation/false positives).
Sources
- 1. 886363-13-9 | 2-(3'-Acetyl-[1,1'-biphenyl]-3-yl)acetic acid - AiFChem [aifchem.com]
- 2. 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid | C14H11FO2 | CID 11831237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
troubleshooting inconsistent results in biological assays with (3'-Fluoro-biphenyl-3-yl)-acetic acid
Executive Summary
You are likely reading this guide because you are experiencing inconsistent IC50 values, non-monotonic dose-responses, or "cliff-edge" activity loss when working with (3'-Fluoro-biphenyl-3-yl)-acetic acid .
This compound belongs to a class of fluorinated biphenyl acetic acids .[1] While valuable as scaffolds in medicinal chemistry (often related to NSAIDs or gamma-secretase modulators), they present a specific "Physicochemical Triad" of challenges:
-
Low Aqueous Solubility: The biphenyl core is highly lipophilic.[1]
-
Colloidal Aggregation: It is prone to forming promiscuous aggregates that inhibit enzymes non-specifically.[1][2]
-
pH Sensitivity: The acetic acid tail (pKa ~4.0–4.[1]5) creates ionization-dependent solubility issues.[1]
This guide provides a self-validating troubleshooting framework to distinguish between true biological activity and physicochemical artifacts.
Module 1: The "Solubility Cliff" & Precipitation
The Issue: You observe activity at high concentrations, but results are not reproducible between replicates. Or, you see a sudden loss of activity upon serial dilution.
The Mechanism: (3'-Fluoro-biphenyl-3-yl)-acetic acid is hydrophobic.[1] When you pipette a 10 mM DMSO stock directly into an aqueous buffer (PBS/HEPES), the DMSO diffuses away instantly, leaving the compound "stranded" in water. This causes micro-precipitation (the "Crash-Out") which is often invisible to the naked eye but catastrophic for assay consistency.[1]
The Solution: The "Shift-Change" Dilution Protocol Do not dilute directly from 100% DMSO to 100% Aqueous Buffer.[1] Use an intermediate step to step-down the hydrophobicity.[1]
Protocol:
-
Stock: Start with 10 mM in 100% DMSO.
-
Intermediate: Dilute compound into a "Transition Buffer" (e.g., 50% DMSO / 50% Buffer) before the final assay plate.
-
Final: Transfer from Intermediate to Assay Plate. Ensure final DMSO concentration is constant (e.g., 1%) across all wells.
Visualizing the Mechanism:
Figure 1: Comparison of direct dilution vs. the "Shift-Change" method to prevent precipitation artifacts.
Module 2: False Positives via Colloidal Aggregation
The Issue: The compound inhibits your enzyme (e.g., Kinase, Protease) with a steep dose-response curve (Hill slope > 2.0), but the inhibition disappears when you add albumin (BSA) or detergent.
The Mechanism: Biphenyl compounds are notorious for forming colloids at micromolar concentrations.[1] These colloids sequester enzyme molecules, inhibiting them via surface adsorption rather than specific active-site binding.[1] This is a "False Positive."[1][2][3][4]
Diagnostic Experiment: The Detergent Sensitivity Test True inhibitors bind 1:1 with the target and are unaffected by low concentrations of non-ionic detergent. Aggregators are disrupted by detergent.[1]
Protocol:
-
Run your standard IC50 assay.[1]
-
Run a parallel assay adding 0.01% Triton X-100 (or Tween-20) to the assay buffer.[1]
-
Compare Results:
| Observation | Diagnosis | Action |
| IC50 Unchanged | True Binder | Proceed with development. |
| IC50 Shifts > 5-fold | Aggregator | The compound is a false positive.[1] |
| Activity Disappears | Aggregator | Discard or re-engineer scaffold. |
Module 3: pH and Ionization Control
The Issue: Potency varies significantly between assays run at slightly different pH levels (e.g., pH 7.0 vs pH 7.4).
The Mechanism: (3'-Fluoro-biphenyl-3-yl)-acetic acid has a carboxylic acid group with a pKa of approximately 4.1 .[1]
-
At pH 7.4: It is >99% ionized (anionic, COO-).[1] This is the most soluble form.[1]
-
At pH < 5.0 (or in acidic pockets): It becomes neutral (COOH).[1] This form is highly insoluble and membrane-permeable but may precipitate in the well.[1]
Troubleshooting Steps:
-
Check Buffer Strength: Ensure your buffer (HEPES/Tris) is at least 50mM to resist pH shifts.[1]
-
Avoid Acidic Stocks: Do not dissolve the compound in acidic solvents.[1]
-
Verify pH: Measure the pH of the final assay volume after compound addition to ensure the high concentration of the acidic compound hasn't shifted the well pH.
Troubleshooting Logic Tree
Use this decision matrix to diagnose the root cause of your inconsistency.
Figure 2: Step-by-step diagnostic logic for eliminating assay artifacts.
Frequently Asked Questions (FAQ)
Q: Can I use Dynamic Light Scattering (DLS) to check this compound? A: Yes. DLS is the gold standard for detecting colloids.[1] If you see particles in the 50–500 nm range, your compound is aggregating [1].[2] Monomeric solutions should not scatter light significantly.[1]
Q: Why does the addition of BSA (Bovine Serum Albumin) kill the potency? A: This is a hallmark of "sticky" compounds. Lipophilic biphenyls often bind non-specifically to BSA.[1] If adding 0.1 mg/mL BSA shifts your IC50 by >10-fold, the compound is likely getting sequestered by the protein rather than binding your target [2]. Note: Some assays require BSA for enzyme stability; in this case, keep BSA constant across all wells.
Q: My compound works in cell assays but not in enzymatic assays. Why? A: In cell assays, the membrane permeability (driven by the lipophilic biphenyl group) allows the compound to enter the cell. Inside the cell, the high concentration of proteins and lipids acts as a "sink" that prevents colloidal aggregation, often allowing the monomer to function. Enzymatic assays in simple buffers are more prone to aggregation artifacts than complex cell-based systems.[1]
References
-
Shoichet, B. K. (2006).[1] "Screening in a spirit of false discovery."[1] Drug Discovery Today. Discusses the mechanism of colloidal aggregation and DLS detection.
-
Assay Guidance Manual (NCBI). "Assay Interference by Aggregation."[1] Detailed protocols for detergent sensitivity and enzyme concentration tests.
-
PubChem Compound Summary. "2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid" (Structural Analog Data). Provides physicochemical properties and solubility estimates.[1][5][6][7]
-
Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.
Sources
- 1. 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid | C14H11FO2 | CID 11831237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3 Fluorophenyl Acetic Acid Latest Price Exporter [cartelinternational.com]
- 6. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 7. 3-Fluorophenylacetic acid | 331-25-9 [chemicalbook.com]
stability of (3'-Fluoro-biphenyl-3-yl)-acetic acid in different solvents
This guide functions as a specialized Technical Support Center for researchers working with (3'-Fluoro-biphenyl-3-yl)-acetic acid .[1][2] The following protocols and troubleshooting steps are derived from the physicochemical properties of fluorinated biphenyl acetic acids and established stability data for structural analogs (e.g., Flurbiprofen intermediates).
Case Reference: Stability & Solvation Protocols
Compound Class: Fluorinated Biphenyl Acetic Acid Molecular Weight: ~230.23 g/mol pKa (Predicted): ~4.2–4.5 (Carboxylic acid moiety)[2]
Part 1: Solvent Compatibility Dashboard
Executive Summary: For maximum stability, DMSO (Dimethyl Sulfoxide) is the gold standard for stock solutions.[2] Avoid storing alcoholic solutions (Methanol/Ethanol) for extended periods (>24 hours) to prevent solvolysis (esterification).[1][2] Aqueous solubility is strictly pH-dependent.[1][2]
| Solvent | Solubility Rating | Stability Rating | Technical Notes |
| DMSO | High (>50 mM) | High | Recommended for Stock. Hygroscopic; store aliquots at -20°C to prevent water absorption.[1][2] |
| Methanol / Ethanol | High (>25 mM) | Medium | Risk of Esterification. Suitable for immediate use/dilution.[1][2] Long-term storage leads to conversion to methyl/ethyl esters.[1][2] |
| DMF | High (>50 mM) | High | Good alternative to DMSO, but harder to remove (high boiling point) and potential toxicity in cell assays.[2] |
| Water / PBS (pH 7.4) | Low (<0.1 mM) | High (if solubilized) | pH Critical. Insoluble as the free acid.[2] Requires pH > 5.0 (deprotonation) to form the soluble carboxylate anion.[2] |
| Chloroform / DCM | Moderate | High | Useful for chemical synthesis/extraction.[1][2] Not suitable for biological application.[1][2] |
Part 2: Troubleshooting & FAQs
Q1: My compound precipitated immediately upon adding the DMSO stock to my cell culture media. Why?
Diagnosis: "Solubility Shock" (pH/Concentration Mismatch) The compound is a lipophilic weak acid (pKa ~4.2).[2]
-
Mechanism: When you spike a high-concentration DMSO stock (e.g., 100 mM) into aqueous media, the local concentration exceeds the solubility limit of the neutral form before it can deprotonate.[2]
-
The Fix:
-
Vortex immediately during addition to disperse the localized high concentration.[2]
-
Check pH: Ensure the media pH remains buffered at 7.4. If the media turns acidic (yellow), the compound will protonate and crash out.[2]
-
Limit DMSO: Keep final DMSO concentration < 0.5% to minimize protein denaturation, but ensure it's high enough to keep the "boundary layer" soluble.[2]
-
Q2: I stored my working solution in Methanol at 4°C for a week, and now the potency has dropped. Did it degrade?
Diagnosis: Fischer Esterification (Solvolysis) Root Cause: Carboxylic acids slowly react with primary alcohols (Methanol/Ethanol) to form esters (e.g., Methyl (3'-fluoro-biphenyl-3-yl)-acetate), especially if trace acid is present or the solution is slightly acidic.[1][2] Solution:
-
Never store stocks in alcohols. Prepare fresh alcoholic dilutions immediately before use.[1][2]
-
Use Acetonitrile instead of methanol for LC-MS mobile phases if stability is a concern during long runs.[1][2]
Q3: Is the fluorine atom stable? Will it defluorinate?
Diagnosis: Metabolic/Chemical Stability Insight: The C-F bond on the aromatic ring (Phenyl-F) is one of the strongest organic bonds (~110 kcal/mol).[2]
-
Chemical Stability: It is inert to standard hydrolysis, oxidation, and heat.[2] It will not defluorinate under standard storage or assay conditions.[1][2]
-
Metabolic Stability: The fluorine at the 3' position blocks metabolic oxidation at that site (metabolic blocking), generally increasing the half-life compared to the non-fluorinated analog.[2]
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of High-Stability Stock Solution (50 mM)
Use this protocol to generate a master stock stable for >6 months.
Reagents:
-
(3'-Fluoro-biphenyl-3-yl)-acetic acid (Solid)[1]
-
Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[2]
Steps:
-
Weighing: Weigh 11.5 mg of the solid compound into a sterile, amber glass vial (protects from light).
-
Note: Amber glass is preferred over plastic to prevent leaching of plasticizers by DMSO.[2]
-
-
Dissolution: Add 1.0 mL of Anhydrous DMSO.
-
Mixing: Vortex for 30 seconds. Sonicate for 1 minute if visual particulates remain.
-
Aliquoting: Immediately dispense into 50 µL aliquots in polypropylene PCR tubes or cryovials.
-
Storage: Store at -20°C (stable for 1 year) or -80°C (indefinite).
Protocol B: Aqueous Working Solution (for Biological Assays)
Use this method to safely transfer the hydrophobic compound into aqueous buffer.[2]
Reagents:
Steps:
-
Pre-warm: Thaw the DMSO stock to room temperature. Ensure it is fully liquid (DMSO freezes at 19°C).[1][2]
-
Intermediate Dilution (Optional but Recommended): Dilute the 50 mM stock 1:10 in DMSO to create a 5 mM working stock.
-
Rapid Dispersion:
-
Clarification: If the solution is cloudy, adjust pH carefully with 0.1M NaOH to pH 7.5–8.0. The formation of the salt (carboxylate) will drive dissolution.[2]
Part 4: Visualizing Stability & Workflow
Diagram 1: Solvent Selection Decision Tree
This logic flow ensures you select the correct solvent based on your experimental timeframe.
Caption: Decision matrix for solvent selection. DMSO is mandatory for long-term storage to prevent chemical modification.[1][2]
Diagram 2: Degradation & Solubility Pathways
Understanding the chemical risks: Solvolysis and pH-dependent solubility.[1]
Caption: Chemical fate of the compound. Solubility requires deprotonation (green path).[1][2] Storage in alcohols risks ester formation (grey path).[1][2]
References
-
BenchChem. Stability of 3-biphenyl-4'-fluoro-acetic acid in different solvents. Retrieved from [1][2]
-
PubChem. 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved from [1][2]
-
ResearchGate. Stability of Primary Aromatic Amines and Acids in Aqueous Food Simulants. Retrieved from
-
Sigma-Aldrich. Product Specification: Fluorophenylacetic Acid Derivatives. Retrieved from [1][2]
-
National Institutes of Health (NIH). Metabolic Stability of Fluorinated Small Molecules. PubMed.[1][2] Retrieved from
Sources
Validation & Comparative
Cross-Validation Frameworks for Anti-Inflammatory Compound Screening
A Comparative Technical Guide for Drug Discovery
Introduction: The False-Positive Crisis in Inflammation Research
In the hunt for novel anti-inflammatory therapeutics, the path from "hit" to "lead" is littered with artifacts. The widely used RAW 264.7 macrophage model is robust but treacherous. A compound that suppresses Nitric Oxide (NO) production by 80% is often celebrated as a hit. However, without rigorous cross-validation, that "suppression" is statistically more likely to be a result of cytotoxicity (dead cells don't make NO) or chemical interference (the compound reacts with the detection reagent) than genuine pathway inhibition.
This guide moves beyond simple protocol listing. It establishes a Cross-Validation Framework designed to filter out Pan-Assay Interference Compounds (PAINS) and cytotoxic false positives, ensuring only mechanistically validated hits proceed to in vivo studies.
The Primary Screen: Nitric Oxide (NO) Inhibition
The Workhorse Assay
The Griess assay remains the standard for primary screening due to its low cost and high throughput. However, it is an indirect measure of inflammation (measuring nitrite, a stable breakdown product of NO) and is highly susceptible to artifacts.
The Protocol (Optimized for Artifact Detection)
Standard protocols often omit the "Compound Interference" control. This version includes it.
-
Cell Seeding: Seed RAW 264.7 cells at
cells/well in 96-well plates. Incubate for 24h. -
Pre-treatment: Treat cells with the test compound (0.1 - 50 µM) for 1 hour.
-
Stimulation: Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL. Incubate for 18–24 hours.
-
Supernatant Harvest: Transfer 100 µL of supernatant to a new plate.
-
Griess Reaction: Add 100 µL of Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED).
-
Read: Measure absorbance at 540 nm immediately.
The Self-Validating Control System
To trust the data, you must run these parallel controls:
-
Control A (Basal): Cells + Media (No LPS). Checks for intrinsic NO induction.
-
Control B (LPS Max): Cells + LPS + Vehicle (DMSO). Defines 100% signal.[1]
-
Control C (The "Scavenger" Check): CRITICAL. Cell-free media containing a known concentration of Nitrite (e.g., 50 µM) + Test Compound.
-
Logic: If the compound reduces the signal in this cell-free well, it is chemically reacting with the nitrite or the Griess reagent (a false positive), not inhibiting the enzyme iNOS.
-
The Critical Filter: Viability vs. Efficacy
Distinguishing "Curing" from "Killing"
A reduction in NO is meaningless if the compound kills the macrophage. The classic error is using MTT as the sole viability marker.
-
The Problem with MTT: MTT measures mitochondrial metabolic activity. Anti-inflammatory compounds often alter cellular metabolism (metabolic quiescence) without causing death. This leads to underestimation of viability.
-
The Solution: Cross-validate with LDH (Lactate Dehydrogenase) , which measures membrane integrity.[1] LDH only leaks when the cell ruptures.
Comparative Data: Viability Assay Performance
| Feature | MTT / MTS Assay | LDH Release Assay | ATP Quantitation |
| Target | Mitochondrial Reductase | Cytosolic Enzyme (Leakage) | Cellular ATP Content |
| Indication | Metabolic Activity | Membrane Integrity (Necrosis) | Energy Status |
| False Positive Risk | High. Metabolic inhibitors mimic toxicity. | Low. Only detects rupture. | Medium. ATP drops in senescence. |
| Sensitivity | High | Medium | Very High |
| Recommendation | Use for growth inhibition. | Gold Standard for Cytotoxicity. | Use for metabolic profiling. |
Orthogonal Validation: Cytokine Profiling
Confirming the Phenotype
NO is a downstream effector. To prove an anti-inflammatory mechanism, you must demonstrate suppression of upstream cytokines (TNF-α, IL-6, IL-1β).
-
ELISA: High specificity, quantitative. Best for confirming top hits.
-
Multiplex Bead Arrays (Luminex): Allows simultaneous detection of pro- and anti-inflammatory cytokines (e.g., IL-10).
-
Strategic Insight: If a compound inhibits NO but not TNF-α or IL-6, it is likely a specific iNOS inhibitor (enzymatic inhibition) rather than a broad NF-κB pathway suppressor.
Mechanistic Validation: The NF-κB Pathway
The "Deep Dive"
Most inflammatory signals (LPS/TLR4) converge on the NF-κB transcription factor. Validating this pathway distinguishes specific molecular targets from general antioxidants.
Visualization: The NF-κB Activation Cascade
The following diagram illustrates the canonical pathway and the specific intervention points for assay validation.
Figure 1: Canonical NF-κB signaling pathway showing critical nodes for assay targeting. "Translocation" and "Expression" represent the two primary validation checkpoints.
Assay Choice: Reporter vs. Translocation
-
Nuclear Translocation (High Content Imaging):
-
Luciferase Reporter Assay:
The Master Validation Workflow
How to Structure Your Campaign
Do not run all assays at once. Use this funnel to save resources.
Figure 2: The Decision Funnel. A rigorous "Go/No-Go" logic flow to eliminate false positives early in the discovery process.
References
-
Guidelines for the in vitro determination of anti-inflammatory activity. Source: Journal of Ethnopharmacology / ResearchGate. URL:[Link]
-
Inaccuracies of nitric oxide measurement methods in biological media. Source: Nitric Oxide (Journal) / NCBI PMC. URL:[Link]
-
Comparison of the LDH and MTT assays for quantifying cell death. Source: Journal of Neuroscience Methods / PubMed. URL:[Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation. Source: Assay Guidance Manual / NCBI. URL:[Link]
-
Pan-assay interference compounds (PAINS) in early drug discovery. Source: Nature Chemistry (Baell & Holloway). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journalajrb.com [journalajrb.com]
- 5. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of (3'-Fluoro-biphenyl-3-yl)-acetic acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the family of biphenyl-acetic acid derivatives has garnered significant attention. These compounds, structurally related to widely-used non-steroidal anti-inflammatory drugs (NSAIDs), often exhibit their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a detailed comparative analysis of the relative potency of the isomers of (3'-Fluoro-biphenyl-3-yl)-acetic acid, a fluorinated biphenyl acetic acid derivative. Understanding the structure-activity relationship (SAR) of these isomers is paramount for the rational design of more potent and selective therapeutic agents.
Introduction to (3'-Fluoro-biphenyl-3-yl)-acetic acid and its Isomers
(3'-Fluoro-biphenyl-3-yl)-acetic acid is a molecule with two primary sources of isomerism that critically influence its biological activity:
-
Positional Isomerism: The fluorine atom on one phenyl ring and the acetic acid moiety on the other can be located at different positions. This guide will focus on the comparison between different positional isomers of fluoro-biphenyl-yl-acetic acid to illustrate the impact of substituent placement on potency.
-
Stereoisomerism (Enantiomers): The acetic acid side chain creates a chiral center, leading to the existence of two enantiomers: (R)-(3'-Fluoro-biphenyl-3-yl)-acetic acid and (S)-(3'-Fluoro-biphenyl-3-yl)-acetic acid. As is common with chiral drugs, these enantiomers can exhibit markedly different pharmacological activities.
The potency of these isomers is typically evaluated by their ability to inhibit the COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs.[1]
Relative Potency of Isomers: A Structure-Activity Relationship Perspective
The Critical Role of Chirality: The S-Enantiomer Prevails
For profens, a class of 2-arylpropionic acid derivatives that includes flurbiprofen, the S-enantiomer is consistently the more potent inhibitor of COX enzymes.[2] It is well-established that the S-enantiomer of flurbiprofen is responsible for its anti-inflammatory activity, while the R-enantiomer is significantly less active. This stereoselectivity is a hallmark of the interaction between these chiral ligands and the active site of the COX enzymes. It is therefore highly probable that (S)-(3'-Fluoro-biphenyl-3-yl)-acetic acid is significantly more potent than its (R)-enantiomer .
The Influence of Fluorine Position
The position of the fluorine atom on the biphenyl scaffold is a key determinant of biological activity. The high electronegativity and ability to form specific interactions can modulate the binding affinity of the molecule to its target enzyme.[3] Studies on the structure-activity relationship of fluorinated benzenesulfonamides have shown that the arrangement of the fluorine substituent in relation to other functional groups is crucial for inhibitory activity.[4][5] While a direct comparison of the 2'-, 3'-, and 4'-fluoro isomers of biphenyl-3-yl-acetic acid is not explicitly detailed in the available literature, research on other fluorinated bioactive molecules suggests that such positional changes can lead to significant differences in potency.[6] The electronic and steric effects of the fluorine atom at the 3'-position will influence the overall conformation of the biphenyl rings and their interaction with the active site of the target enzyme.
Experimental Evaluation of Potency
To quantitatively compare the potency of these isomers, standardized in vitro and in vivo assays are employed.
In Vitro Enzyme Inhibition Assays
The most direct method to determine the potency of these compounds is to measure their ability to inhibit the activity of purified COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater potency.
Table 1: Hypothetical Comparative in vitro Potency of (3'-Fluoro-biphenyl-3-yl)-acetic acid Isomers
| Compound | Target Enzyme | IC50 (µM) |
| (S)-(3'-Fluoro-biphenyl-3-yl)-acetic acid | COX-1 | Data not available |
| COX-2 | Data not available | |
| (R)-(3'-Fluoro-biphenyl-3-yl)-acetic acid | COX-1 | Data not available |
| COX-2 | Data not available | |
| Racemic (3'-Fluoro-biphenyl-3-yl)-acetic acid | COX-1 | Data not available |
| COX-2 | Data not available |
Note: This table is a template for presenting experimental data. Specific IC50 values for (3'-Fluoro-biphenyl-3-yl)-acetic acid isomers are not currently available in the public domain and would need to be determined experimentally.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.
Objective: To determine the in vitro inhibitory potency of (3'-Fluoro-biphenyl-3-yl)-acetic acid isomers on ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (isomers of (3'-Fluoro-biphenyl-3-yl)-acetic acid)
-
Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection reagent (e.g., a fluorescent or colorimetric probe to measure prostaglandin production)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Enzyme Reaction:
-
In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Incubate the mixture for a predetermined time at a specific temperature (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.
-
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Diagram of Experimental Workflow:
Caption: Workflow for in vitro COX inhibition assay.
Mechanism of Action: Cyclooxygenase Inhibition Pathway
The primary mechanism of action for biphenyl-acetic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Sources
- 1. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of (3'-Fluoro-biphenyl-3-yl)-acetic acid: A Benchmarking Study Against Established NSAIDs
This guide provides a comprehensive framework for evaluating the chemical stability of the novel compound (3'-Fluoro-biphenyl-3-yl)-acetic acid. In the absence of extensive published stability data for this specific molecule, we present a detailed, scientifically rigorous protocol for a benchmarking study. This study is designed to assess its stability profile against well-established non-steroidal anti-inflammatory drugs (NSAIDs), namely Diclofenac, Celecoxib, and Lumiracoxib. The insights from this guide are intended for researchers, scientists, and professionals in drug development, offering a robust methodology for characterizing a new chemical entity.
The chemical structure of (3'-Fluoro-biphenyl-3-yl)-acetic acid, featuring a biphenyl core with a fluoro-substituent and an acetic acid moiety, suggests potential therapeutic applications, possibly as an anti-inflammatory agent. However, before its potential can be realized, a thorough understanding of its stability under various stress conditions is paramount. This guide outlines the principles of forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines, providing a clear path to elucidating the intrinsic stability of the molecule and developing a stability-indicating analytical method.
Physicochemical Properties of (3'-Fluoro-biphenyl-3-yl)-acetic acid
A foundational understanding of the physicochemical properties of a compound is crucial for designing relevant stability studies. While comprehensive data for (3'-Fluoro-biphenyl-3-yl)-acetic acid is not widely available, some basic information has been reported.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FO₂ | [1][2] |
| Molecular Weight | 230.23 g/mol | [1][2] |
| Appearance | White to pale yellow or light beige crystalline (for a similar isomer) | [3] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, methanol, and ethanol. Low solubility in aqueous buffers, which can be increased by adjusting the pH above its pKa. | [4] |
Rationale for Comparator Drug Selection
The choice of comparator drugs is critical for a meaningful benchmarking study. We have selected Diclofenac, Celecoxib, and Lumiracoxib based on the following criteria:
-
Structural Similarity: Lumiracoxib and Diclofenac are also acetic acid derivatives, making them relevant structural analogs.[5][6] Celecoxib, while structurally distinct, is a widely used NSAID, providing a valuable benchmark for a different chemical class with a similar therapeutic indication.
-
Extensive Documentation: The stability profiles of these drugs are well-documented in scientific literature and regulatory submissions, providing a solid basis for comparison.[7][8][9]
-
Clinical Relevance: These are globally recognized and widely prescribed medications, making them relevant benchmarks for any new drug candidate in the anti-inflammatory space.
Proposed Experimental Workflow for Comparative Stability Benchmarking
The following workflow is designed to provide a comprehensive assessment of the stability of (3'-Fluoro-biphenyl-3-yl)-acetic acid in accordance with ICH Q1A(R2) guidelines.[10][11]
Caption: A flowchart illustrating the proposed workflow for the comparative stability benchmarking study.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Development of a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop and validate a robust HPLC method capable of separating and quantifying (3'-Fluoro-biphenyl-3-yl)-acetic acid from its potential degradation products and from the comparator drugs.
Methodology:
-
Column Selection: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve adequate separation.
-
Detector: A UV detector set at an appropriate wavelength (determined by UV-Vis spectrophotometry of the parent compound) should be used. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation (Stress Testing) Studies
Objective: To identify the potential degradation pathways of (3'-Fluoro-biphenyl-3-yl)-acetic acid and to demonstrate the specificity of the analytical method.[12][13]
General Procedure:
For each condition, a solution of (3'-Fluoro-biphenyl-3-yl)-acetic acid and each of the comparator drugs will be prepared in a suitable solvent. Samples will be taken at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by the validated HPLC method. The extent of degradation should ideally be in the range of 5-20%.[14]
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Incubate the solution at room temperature or a slightly elevated temperature.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Analyze samples at specified intervals.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in a thermostatically controlled oven at 60°C.
-
Analyze samples at predetermined time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples.
-
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
Table 1: Comparative Forced Degradation Data (Hypothetical)
| Stress Condition | (3'-Fluoro-biphenyl-3-yl)-acetic acid (% Degradation) | Diclofenac (% Degradation) | Celecoxib (% Degradation) | Lumiracoxib (% Degradation) |
| 0.1 M HCl, 60°C, 24h | Experimental Data | ~5%[15] | ~10%[16] | Literature Data |
| 0.1 M NaOH, RT, 24h | Experimental Data | ~8%[15] | ~15%[16] | Literature Data |
| 3% H₂O₂, RT, 24h | Experimental Data | Stable[15] | ~5%[16] | Literature Data |
| Heat (60°C), 48h | Experimental Data | Stable[8] | Stable[7] | Literature Data |
| Photolysis (ICH Q1B) | Experimental Data | ~12% | Stable | Literature Data |
Note: The degradation percentages for the known drugs are indicative and based on literature findings for illustrative purposes. Actual experimental results may vary.
The interpretation of this data will reveal the intrinsic stability of (3'-Fluoro-biphenyl-3-yl)-acetic acid. For instance, significant degradation under hydrolytic or oxidative conditions would indicate the lability of certain functional groups and guide formulation development towards protective measures. A comparison with the degradation patterns of Diclofenac, Celecoxib, and Lumiracoxib will provide a valuable context for its stability profile within the broader class of anti-inflammatory drugs.
Conclusion
This guide provides a robust framework for conducting a comprehensive stability benchmarking study of (3'-Fluoro-biphenyl-3-yl)-acetic acid. By following the outlined protocols, researchers can generate critical data to understand the molecule's degradation pathways, establish its intrinsic stability, and develop a validated stability-indicating analytical method. The comparison with well-established drugs like Diclofenac, Celecoxib, and Lumiracoxib will provide a crucial perspective on its potential as a viable drug candidate. The successful execution of these studies is a critical step in the early-phase development of any new pharmaceutical compound.
References
- 3 Fluorophenyl Acetic Acid Latest Price Exporter - Cartel International. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXRAuFXya5fN-TyoauT5rmrnRMQUH_-4T4URqfrQdp45EqdRWQv6F9DCEyK880Hf1YNvTOIqf2zFCAzJsY9jFzENZnIYijWXUNNDROYMALgabZLX3z_nkNKFJ_VRKjHwjalnEzf60Q-iKlgnf3oVm5SnXQRAo1w2Gxw-KGtl_wzqJzHzMm05Y=]
- 3-fluoro Phenyl Acetic Acid at Best Price in Hyderabad | Srinivasa Labs - Tradeindia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-jpdDEM_cm1bkeSRIuiUCOqDzeGViQM_i0gq7Nvwlp23wU2Iyxym6lVbaDGL1arRxfhXW0SAGu6H0iQ2BB1-WdZodEOT7u5Px7WwXMO-dSYwXwI8vZyb5qQV0r7tMbwUVdcobohyONBA1ME9hwd-55KMT-F6VcTjzojzfJ-jVK-e2ApBp0fHb]
- 3-biphenyl-4'-fluoro-acetic acid chemical properties and structure - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe_FXhPacBFm0MhPRSkLluSLR6uUzaN8tJNDPCj8T-n9eRxq6M6t6_kV319zdjtV2zIr_me2xY8q2PbtU1xBUDlOzoaQCPco5NfL0VlGRaETik6SpYLR5GL-myrWo_29tAZqGnksy332FC-cvLCcmalSeaPdUHtzWuY6WCDqFSlbNaWrfQkoYd4M67KWFeXVZAaYmpPxhom5ktCIXvuQ==]
- 3-biphenyl-4'-fluoro-acetic acid - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMcn3lbsRulIF1xsisNH61ihFxezpxiy9hZyfLRhsH1whMRffnyMRAtJxGh5aksQuxh4nK-FFoFXaPl0IF_0jKq_eGMbHMQhKCljAk3WKI5g7O2nIZkCig9FBI4P28f2Ap6MA4Ag2MMdh4gr3IE9lw1GWkMVxvXPOH6InkGUHXucMyi9nU9weQ5IL9zQ==]
- Accelerated stability testing of celecoxib nanoemulsion containing Cremophor-EL - International Scholars Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPO2U8WJKp66xqpvdRmvxGtBGbOWQf9IUMCqUOQ6gN-KirN1YENlIPJNbR_rmbFp2Zw2YPcytWiXdgV0m5zP3EyLX4GpyOMVI4fi4dwie5pmltVoXVG_-p8IM76aCN14EYnzJUelb45TudL2ZP85S_UcwBMx6Q8Dfpgyq2OscGuYul_Iifn9Vc9NrMmk_GU8aoMdlFIJqk060Q4115s36ZVjaCKSzSl_Pmv6NLwoxYOPu9X1v3aDMpYeh5BPrAKHHq_-QpOA==]
- Stability, bioavailability, and ulcerative activity of diclofenac sodium-mastic controlled release tablets - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22455314/]
- Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives - Durham e-Theses. [URL: https://etheses.dur.ac.uk/6959/]
- Stability of 3-biphenyl-4'-fluoro-acetic acid in different solvents - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfw70PaQSVTwubgpAlXpP3mTRem7kKkTRhqGA5VHR9vDDyoYOPQmeQsGXSHiTL2Ckb6K5xsyW8YQcASZGF6OJiKTmTE176ePAuQOK5TxW5mgIrkUiMExiO5cqmuSyGz94t-scTuojdj3Up2zWUiDomZ3Z5i2375GYExcu8OI-nkpKlJal4wg76zbPKGiMj07sx9Tx9ED66--IVyd-Hbkk=]
- Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-r2-stability-testing-new-drug-substances-products-step-5_en.pdf]
- 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid | C14H11FO2 | CID 11831237 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11831237]
- Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1574917/]
- Stability of Diclofenac Sodium Oral Suspensions Packaged in Amber Polyvinyl Chloride Bottles - ResearchGate. [URL: https://www.researchgate.net/publication/264835694_Stability_of_Diclofenac_Sodium_Oral_Suspensions_Packaged_in_Amber_Polyvinyl_Chloride_Bottles]
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [URL: https://iris.who.int/bitstream/handle/10665/275304/TRS-1010-annex-2-eng.pdf]
- Forced Degradation Studies: Regulatory Considerations and Implementation. [URL: https://www.americanpharmaceuticalreview.
- Stability of Celecoxib Oral Suspension - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3221539/]
- Annex 10 - ICH. [URL: https://cdn.who.int/media/docs/default-source/essential-medicines/norms-and-standards/guidelines/stability/trs1010-annex10-ich-stability-testing.pdf?sfvrsn=a7309ef_1]
- (PDF) Stability of Celecoxib Oral Suspension - ResearchGate. [URL: https://www.researchgate.net/publication/221721535_Stability_of_Celecoxib_Oral_Suspension]
- Efficacy and tolerability of lumiracoxib, a highly selective cyclo-oxygenase-2 (COX2) inhibitor, in the management of pain and osteoarthritis - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2504018/]
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q1a-r2-stability-testing-new-drug-substances-and-products-step-5_en.pdf]
- Lumiracoxib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Lumiracoxib]
- Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - MDPI. [URL: https://www.mdpi.com/1420-3049/28/22/7517]
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [URL: https://www.pharmaguideline.
- Development and stability evaluation of enteric coated Diclofenac sodium tablets using Sureteric | An-Najah Staff. [URL: https://staff.najah.edu/media/sites/default/files/Development%20and%20stability%20evaluation%20of%20enteric%20coated%20Diclofenac%20sodium%20tablets%20using%20Sureteric.pdf]
- Lumiracoxib – Knowledge and References - Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono/10.3109/9780340927549-16/clinical-pharmacology-traditional-nsaids-selective-cox-2-inhibitors-pamela-macintyre-suellen-walker-david-rowbotham]
- Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant - MDPI. [URL: https://www.mdpi.com/2076-2607/12/1/25]
- Stability of Diclofenac Sodium in the Inclusion Complex with β-Cyclodextrin in the Solid State | Journal of Pharmacy and Pharmacology | Oxford Academic. [URL: https://academic.oup.com/jpp/article-abstract/52/12/1485/6134375]
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. [URL: https://www.researchgate.
- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. [URL: https://fdaghana.gov.gh/images/stories/pdf/guidelines/ddec/Guidelines_on_Stability_Testing_of_APIs_and_FPPs.pdf]
- Physical Stability and Solubility Advantage from Amorphous Celecoxib: The Role of Thermodynamic Quantities and Molecular Mobility - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/mp200348s]
- Quality Evaluation of Diclofenac Formulations Manufactured in DR Congo - Longdom Publishing. [URL: https://www.longdom.org/open-access/quality-evaluation-of-diclofenac-formulations-manufactured-in-dr-congo-2167-7689-1000216.pdf]
- Bacterial biosynthesis of indole-3-acetic acid - ResearchGate. [URL: https://www.researchgate.net/publication/235422891_Bacterial_biosynthesis_of_indole-3-acetic_acid]
- Lumiracoxib - Australian Prescriber. [URL: https://www.nps.org.au/australian-prescriber/articles/lumiracoxib]
- De Novo Biosynthesis of Indole-3-acetic Acid in Engineered Escherichia coli - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26756911/]
- ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. [URL: https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-products]
- Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [URL: https://www.scientificadvisoryservices.
- STUDY OF INDOLE-3-ACETIC ACID BIOSYNTHESIS PATHWAYS IN Bradyrhizobium japonicum BJBV-05 - Redalyc. [URL: https://www.redalyc.org/journal/1932/193271295002/html/]
- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX. [URL: https://www.slideshare.net/slideshow/q1ar2-stability-testing-of-new-drug-substances-and-products/251390317]
- 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15879]
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658022/]
- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. [URL: https://www.ikev.org/files/2019-09-11-praesentation-ich-q1ar2-guideline-stability-testing-of-new-drug-substances-and-products.pdf]
- Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences. [URL: https://www.bocsci.com/technical-support/stability-testing-of-active-pharmaceutical-ingredients.html]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 3 Fluorophenyl Acetic Acid Latest Price Exporter [cartelinternational.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy and tolerability of lumiracoxib, a highly selective cyclo-oxygenase-2 (COX2) inhibitor, in the management of pain and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 8. Stability, bioavailability, and ulcerative activity of diclofenac sodium-mastic controlled release tablets [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. biopharminternational.com [biopharminternational.com]
- 13. assyro.com [assyro.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
comparative analysis of the pharmacokinetic properties of fluorinated biphenyls
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary
The biphenyl scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous NSAIDs (e.g., Flurbiprofen, Diflunisal) and angiotensin II receptor blockers. However, the unsubstituted biphenyl moiety is metabolically liable, primarily prone to rapid hydroxylation by Cytochrome P450 (CYP450) enzymes and poor aqueous solubility.
This guide analyzes the pharmacokinetic (PK) impact of fluorinating the biphenyl core. Strategic fluorine substitution—specifically "Fluorine Scanning"—is not merely about increasing lipophilicity; it is a precision tool for blocking metabolic soft spots , modulating conformation (the "ortho-effect") , and altering electronic distribution without imposing significant steric penalties.
Mechanistic Rationale: Why Fluorinate?
Metabolic Blocking (The C-F Bond Strength)
The primary driver for fluorination is the mitigation of oxidative metabolism. The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).
-
Mechanism: CYP450 enzymes typically oxidize aromatic rings via an electrophilic attack, often at the para-position. Replacing a hydrogen with fluorine at this "soft spot" renders the site inert to oxidation.
-
Impact: This forces the enzyme to attack less favorable sites or significantly slows the intrinsic clearance (
), extending the biological half-life ( ).
Conformational Control (The Ortho-Effect)
Unlike hydrogen, an ortho-fluorine substituent introduces a specific steric and electronic repulsion with the neighboring phenyl ring.
-
Twist Angle: Unsubstituted biphenyls can be planar in crystal structures but twist in solution (~44°). Ortho-fluorination increases this torsion angle (often >60°), disrupting planar packing.
-
Solubility: This "twist" prevents efficient crystal lattice packing, often resulting in improved solubility despite the increased lipophilicity of the fluorine atom itself.
Visualization: CYP450 Blocking Mechanism
The following diagram illustrates how fluorination diverts metabolic pathways.
Figure 1: Mechanism of metabolic stabilization via fluorination. The strong C-F bond resists the oxo-ferryl radical attack of CYP450, preventing hydroxylation at the substituted position.
Comparative PK Data Analysis
The following table synthesizes representative data comparing unsubstituted biphenyls with their fluorinated analogs. Note the trade-off between lipophilicity (
| Parameter | Unsubstituted Biphenyl | 4-Fluoro-Biphenyl | 2-Fluoro-Biphenyl (Ortho) | 4,4'-Difluoro-Biphenyl |
| LogP (Lipophilicity) | ~4.0 | ~4.4 (+0.4) | ~4.3 (+0.3) | ~4.8 (+0.8) |
| Primary Metabolic Site | 4-position (Para-hydroxylation) | 3-position (Meta) or blocked | 4-position (Para) | Blocked (Slow oxidation) |
| Metabolic Stability ( | Low (Rapid Clearance) | Moderate (2-3x increase) | Moderate | High (Significant increase) |
| Aqueous Solubility | Poor | Poor | Improved (due to twist) | Very Poor |
| Protein Binding | High (>90%) | High (>95%) | High (>95%) | Very High (>98%) |
Key Insight: While 4-fluorination blocks the primary metabolic site, it increases LogP, which can increase non-specific protein binding. Ortho-fluorination (2-F) is often the superior strategy for optimizing the "drug-like" space because it improves metabolic stability and solubility via conformational twisting, without the excessive lipophilicity penalty of poly-fluorination.
Experimental Validation Protocols
To validate these properties in your own drug discovery pipeline, use the following standardized assays.
Protocol: Microsomal Intrinsic Clearance ( )
This assay determines the metabolic stability of the fluorinated compound using liver microsomes.
Materials:
-
Pooled Liver Microsomes (Human/Rat) - 20 mg/mL
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)
-
Test Compound (1 µM final concentration)
-
Stop Solution (Acetonitrile with Internal Standard)[2]
Step-by-Step Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (1 µM). Pre-incubate at 37°C for 5 minutes. Rationale: Ensures temperature equilibrium and protein binding equilibrium.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Rationale: Precipitates proteins and halts enzymatic activity instantly.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope is
.
Visualization: Stability Assay Workflow
Figure 2: Workflow for determining intrinsic clearance (
Case Study: Flurbiprofen
Flurbiprofen represents the quintessential success of fluorinated biphenyl design.
-
Structure: 2-fluoro-alpha-methyl-4-biphenylacetic acid.
-
The Challenge: The non-fluorinated analog (Ibuprofen-like biphenyl derivative) suffered from rapid hydroxylation at the 4'-position of the distal phenyl ring.
-
The Solution: Introduction of a fluorine atom.[3][4][][6]
-
Position: The fluorine is at the 3-position of the central ring (ortho to the second phenyl ring).
-
Effect: This does not directly block the 4'-position, but it alters the electron density of the distal ring and induces a non-planar conformation (dihedral angle twist).
-
Result: The metabolic attack is significantly hindered. Flurbiprofen exhibits a half-life of ~6 hours in humans, allowing for practical dosing, whereas non-fluorinated biphenyl analogs are often cleared too rapidly for therapeutic utility.
-
-
Clinical Relevance: The fluorine atom also enhances potency against COX enzymes by mimicking the size of a hydrogen atom (steric fit) while interacting favorably with the hydrophobic pocket via the C-F bond.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
-
Park, B. K., & Kitteringham, N. R. (1994). Drug metabolism and pharmacokinetics of fluorinated molecules. Drug Metabolism Reviews. Link
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.brighton.ac.uk [research.brighton.ac.uk]
- 6. hyphadiscovery.com [hyphadiscovery.com]
Safety Operating Guide
(3'-Fluoro-biphenyl-3-yl)-acetic acid proper disposal procedures
Executive Safety Directive
Immediate Action Required: (3'-Fluoro-biphenyl-3-yl)-acetic acid (CAS: 327107-49-3) is a halogenated organic acid .[1] Unlike simple organic acids, the presence of the fluorine atom mandates specific segregation to prevent damage to standard incinerators and to ensure compliance with environmental regulations regarding fluorinated compounds.
Core Disposal Rule: DO NOT dispose of this compound down the drain or in general trash. DO NOT mix with non-halogenated solvents if possible (increases disposal costs).[1] MUST be segregated into Halogenated Organic Waste streams for high-temperature incineration with flue gas scrubbing.[1]
Chemical Hazard & Property Profile
Before initiating disposal, you must validate the material properties to select the correct waste stream.
| Property | Specification | Operational Implication |
| CAS Number | 327107-49-3 | Use for waste manifesting and labeling.[1] |
| Molecular Formula | C₁₄H₁₁FO₂ | Fluorine content requires "Halogenated" classification.[1] |
| Physical State | Solid (Powder/Crystal) | Dust inhalation hazard; requires N95/P100 or Fume Hood.[1] |
| GHS Classification | Warning | Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335). |
| Acidity (pKa) | ~4.0 - 4.5 (Predicted) | Corrosive to mucous membranes; chemically compatible with bases.[1] |
| Solubility | Low in water; High in DMSO, MeOH | Do not attempt water dilution for disposal. |
Critical Distinction: Do not confuse this compound with Fluoroacetic acid (sodium fluoroacetate), which is a Schedule 1 highly toxic poison. (3'-Fluoro-biphenyl-3-yl)-acetic acid is an aryl-acetic acid derivative with standard irritant properties, but standard chemical hygiene still applies.[3][1]
Disposal Decision Framework (Workflow)
The following logic gate determines the correct disposal path based on the physical state of the waste.
Figure 1: Decision matrix for segregating fluorinated organic acid waste. Note that even in non-halogenated solvents, the presence of the fluorinated solute often mandates the "Halogenated" waste stream to prevent corrosion in standard incinerators.
Detailed Operational Procedures
Protocol A: Disposal of Solid Waste (Pure Compound)
Use this for expired stock, weighing boat residues, or spill cleanup solids.[1]
-
PPE Requirements: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1] Respiratory protection (N95 or Fume Hood) is mandatory to prevent inhalation of irritant dust.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[3][1] Avoid metal containers due to potential acid corrosion over time.[1]
-
Packaging:
-
Transfer the solid carefully to the container.
-
Do not fill more than 90% capacity.
-
-
Labeling:
Protocol B: Disposal of Liquid Waste (Solutions)
Use this for reaction mixtures, mother liquors, or HPLC waste.[3][1]
-
Solvent Compatibility Check:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.[1]
-
If dissolved in Methanol , DMSO , or Ethyl Acetate :
-
Standard Practice: Because the solute contains Fluorine, it is safest to default to the Halogenated Waste stream.
-
Reasoning: High-temperature incineration (required for halogens) handles non-halogenated solvents fine, but standard fuel-blending incinerators (for non-halogens) may be damaged by HF formation from the solute.[1]
-
-
-
pH Adjustment (Optional but Recommended for Large Volumes):
-
Final Segregation:
Protocol C: Spill Cleanup (Emergency Disposal)
Immediate response for benchtop spills.[3][1]
-
Isolate: Evacuate the immediate area if dust is airborne.[1][4]
-
Neutralize:
-
Collect:
-
Sweep up the powder/absorbent mixture using a dustpan and brush.
-
Do not use a vacuum unless it is HEPA-filtered and rated for chemical spills.[1]
-
-
Disposal: Place collected material in a sealed bag, label as "Contaminated Spill Debris (Fluorinated Acid)," and place in the Solid Hazardous Waste bin.
Regulatory & Compliance Context (RCRA)
While (3'-Fluoro-biphenyl-3-yl)-acetic acid is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it falls under the "Characteristic Waste" definition if not handled correctly.[1]
-
Waste Code Assignment (USA):
Why Incineration? Fluorinated compounds require incineration at temperatures >1,100°C. Lower temperatures can result in the formation of incomplete combustion byproducts. The presence of the Fluorine atom means that upon combustion, Hydrofluoric Acid (HF) is generated. Licensed hazardous waste incinerators use caustic scrubbers to capture this HF, preventing environmental release.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13025525, (3'-Fluoro-biphenyl-3-yl)-acetic acid.[1] Retrieved from [Link][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][2][5][6] Retrieved from [Link][3]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]
Sources
Personal protective equipment for handling (3'-Fluoro-biphenyl-3-yl)-acetic acid
Operational Safety Guide: Handling (3'-Fluoro-biphenyl-3-yl)-acetic acid
Part 1: Executive Safety Summary & Risk Assessment
The "Why" Behind the Protocol Handling (3'-Fluoro-biphenyl-3-yl)-acetic acid requires a nuanced approach that balances protection with dexterity.[1][2][3][4] As a fluorinated biphenyl derivative with an acidic side chain, this compound presents a dual-hazard profile:
-
Chemical Acidity: The acetic acid moiety (
) acts as a direct irritant to mucous membranes and ocular tissue. -
Enhanced Lipophilicity: The fluorine substituent on the biphenyl core increases the compound's lipophilicity compared to its non-fluorinated analogs. This facilitates faster dermal absorption, meaning skin contact is not just a surface hazard—it is a potential systemic route of entry.
Hazard Classification (Inferred from Structure-Activity Relationships):
-
H319/H318: Causes serious eye irritation/damage (dependent on concentration/dust).
-
H335: May cause respiratory irritation (Dust hazard).
Part 2: Personal Protective Equipment (PPE) Selection Matrix
This matrix moves beyond generic advice, tailoring protection to the specific energy and exposure potential of your task.[1][2]
| Task / Scenario | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Standard Handling (Weighing < 1g, sealed transfer) | Single Nitrile Gloves (Min thickness: 0.11 mm)Rationale: Sufficient for incidental dry contact. | Safety Glasses with side shields.Standard impact protection. | Fume Hood (Sash at working height).No respirator needed if hood is active. | Standard Lab Coat (Cotton/Poly blend).Buttoned to neck. |
| High Exposure (Weighing > 1g, open vessel, solution prep) | Double Nitrile Gloves Rationale: Fluorinated organics can permeate nitrile faster in solution. Outer glove acts as sacrificial layer. | Chemical Goggles Rationale: Prevents fine acidic dust entry around the eyes. | Fume Hood If hood is unavailable (Emergency only): N95/P100 Respirator. | Lab Coat + Apron Consider Tyvek sleeves if reach-in depth is high. |
| Spill Cleanup (Powder or Solution) | Double Nitrile (Long cuff preferred). | Chemical Goggles + Face Shield (if splash risk). | Half-Face Respirator (P100 Cartridge) if outside hood containment. | Tyvek Suit If spill is > 100g or creates significant dust cloud. |
Part 3: Operational Protocols & Workflows
The "Static-Free" Weighing Protocol
Context: Fluorinated aromatic solids are often dry and prone to static charge. Static discharge can scatter acidic dust, bypassing standard airflow containment.
-
Engineering Control: All weighing must occur inside a certified chemical fume hood.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before dispensing.
-
Transfer: Do not pour from the stock bottle. Use a micro-spatula to transfer small aliquots to avoid "dust avalanches."
-
Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in Ethanol/Methanol inside the hood before returning it to storage.
Solubilization (The Exothermic Check)
Context: Dissolving acidic solids in basic organic solvents (e.g., amines) can generate heat.
-
Solvent Choice: When dissolving in DMSO, DMF, or Methanol, add the solid to the solvent slowly.
-
Venting: Ensure the vessel is not hermetically sealed during the initial dissolution to allow pressure equalization.
Part 4: Visualization of Safety Logic
Figure 1: PPE Decision Logic for Fluorinated Biphenyls This flowchart illustrates the decision-making process for selecting PPE based on the physical state and quantity of the material.
Caption: Decision logic for scaling PPE based on physical state and quantity. Note the increased protection required for solutions due to enhanced skin permeation risks.
Part 5: Waste Management & Disposal
The "Cradle-to-Grave" Responsibility Improper disposal of fluorinated organics can lead to environmental persistence.
-
Segregation:
-
Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in "Solid Hazardous Waste" (labeled with constituent name).
-
Liquid Waste: Segregate into "Organic Acid Waste" or "Halogenated Organic Waste" streams depending on your facility's specific coding. Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent nitration/oxidation reactions.
-
-
Container Labeling: Clearly mark the tag with "Fluorinated Organic Acid" to alert waste handlers to potential pH hazards.
Part 6: Emergency Response (Self-Validating Protocol)
-
Eye Contact:
-
Skin Contact:
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6918, Flurbiprofen (Structural Analog). Retrieved from [Link]
-
Carl Roth. Acetic acid ≥99 %, for synthesis Safety Data Sheet.[3] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Skin Irritation/Corrosion). Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. agilent.com [agilent.com]
- 6. aksci.com [aksci.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. 3'-FLUORO-BIPHENYL-3-YLAMINE - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
